3,4-Difluoro-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDHJQVZRUBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Difluoronitrophenols: Synthesis, Characterization, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to Difluoronitrophenols
Difluoronitrophenols are aromatic organic compounds characterized by a phenol ring substituted with two fluorine atoms and a nitro group. The specific positioning of these functional groups gives rise to a variety of isomers, each with unique physicochemical properties that can be exploited in the design of new drug candidates. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in drug discovery.[1][2][3] The nitro group, a strong electron-withdrawing group, can also influence the molecule's reactivity and biological activity and can serve as a synthetic handle for further chemical modifications.
This guide will use 3,5-Difluoro-2-nitrophenol as a primary example to illustrate the properties and potential of this class of compounds.
Physicochemical Properties of a Representative Difluoronitrophenol
The molecular weight and other key physicochemical properties of a difluoronitrophenol isomer are crucial for its application in synthesis and drug design. Below is a table summarizing the properties of 3,5-Difluoro-2-nitrophenol.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | [4] |
| Molecular Weight | 175.09 g/mol | [4] |
| CAS Number | 151414-46-9 | [4] |
| Appearance | Crystalline solid | ChemScene |
| Storage | Store at room temperature | [4] |
Synthesis of Difluoronitrophenols
The synthesis of difluoronitrophenols can be achieved through various organic reactions, primarily involving nitration of a difluorophenol or nucleophilic aromatic substitution on a polyfluorinated nitroaromatic compound. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.
General Synthesis Strategy: Nitration of Difluorophenols
A common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol.[5] This approach can be adapted for the synthesis of difluoronitrophenols.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-nitrophenol
This protocol is adapted from a general procedure for the nitration of difluorophenols.[6]
Materials:
-
2,6-Difluorophenol
-
Acetic acid
-
60% Nitric acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2,6-difluorophenol (1 equivalent) in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 60% nitric acid (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield 2,6-difluoro-4-nitrophenol.[6]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2,6-Difluoro-4-nitrophenol.
Analytical Characterization
The structural confirmation and purity assessment of synthesized difluoronitrophenols are critical. A combination of analytical techniques is typically employed.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[7][8] | A single major peak indicating a pure compound. The retention time is characteristic of the specific isomer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and structural elucidation.[9] | Provides the molecular weight of the compound and a fragmentation pattern that can confirm the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis (¹H, ¹³C, ¹⁹F NMR). | The chemical shifts, coupling constants, and integration of the signals provide definitive information about the arrangement of atoms in the molecule. ¹⁹F NMR is particularly useful for fluorinated compounds.[10] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and C-F bonds would be expected. |
Exemplary Analytical Workflow:
Caption: A typical analytical workflow for the characterization of difluoronitrophenols.
Applications in Drug Discovery
Fluorinated building blocks, including difluoronitrophenols, are of paramount importance in modern drug discovery.[1][2][11] The strategic incorporation of fluorine can enhance a drug candidate's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its ability to cross cell membranes.[3]
The nitro group on the difluoronitrophenol scaffold can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. This makes difluoronitrophenols versatile intermediates in the synthesis of a wide range of potential therapeutic agents.
Safety and Handling
Fluorinated nitrophenols are hazardous chemicals and must be handled with appropriate safety precautions in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.[12]
-
If swallowed: Rinse mouth and seek immediate medical attention.[16]
Always consult the Safety Data Sheet (SDS) for the specific difluoronitrophenol isomer before use for complete and detailed safety information.[13][16]
Conclusion
Difluoronitrophenols represent a valuable class of compounds for researchers and scientists in the field of drug development. Their unique combination of fluorine and nitro functional groups provides a versatile platform for the synthesis of novel molecules with potentially enhanced pharmacological properties. While the specific isomer 3,4-Difluoro-2-nitrophenol is not widely documented, the principles of synthesis, characterization, and application discussed in this guide for the broader class of difluoronitrophenols provide a solid foundation for their use in medicinal chemistry. Adherence to strict safety protocols is paramount when working with these energetic and potentially toxic compounds.
References
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
-
Preparation of 2-nitrophenol. PrepChem.com. [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]
- Process for preparation of a nitrophenol.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
The preparation method of 5-fluoro-2-nitrophenol. Patsnap. [Link]
-
Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
HAZARD SUMMARY. NJ.gov. [Link]
-
Application of Fluorine in Drug Design. ResearchGate. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. paspk.org [paspk.org]
- 6. 2,6-Difluoro-4-nitrophenol | 658-07-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.ca [fishersci.ca]
- 16. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-nitrophenol
Foreword: The Strategic Importance of 3,4-Difluoro-2-nitrophenol in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of fluorine atoms on the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro and hydroxyl functionalities offer versatile handles for further chemical modifications, making this compound a valuable intermediate for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of a viable and scientifically sound synthesis pathway for this compound, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Strategic Pathway Selection
A critical analysis of the target molecule, this compound, suggests two primary retrosynthetic disconnections: either the introduction of the nitro group onto a pre-existing 3,4-difluorophenol scaffold or the introduction of the hydroxyl group onto a 3,4-difluoronitrobenzene framework.
-
Pathway A: Nitration of 3,4-Difluorophenol. This approach leverages the powerful activating and ortho-, para-directing effect of the hydroxyl group in electrophilic aromatic substitution. Nitration is a well-established and robust reaction, making this a highly plausible and efficient route.
-
Pathway B: Hydroxylation of 3,4-Difluoronitrobenzene. While conceptually straightforward, the direct hydroxylation of nitroaromatic compounds can be challenging, often requiring harsh conditions or specialized catalysts that may lack regioselectivity and lead to undesired side products.[1]
Considering the principles of synthetic efficiency and reliability, this guide will focus on Pathway A: The Nitration of 3,4-Difluorophenol , as it represents the most logical and experimentally validated approach for the preparation of this compound.
Synthesis of the Precursor: 3,4-Difluorophenol
The commercial availability of 3,4-difluorophenol is generally good.[2] However, for instances where a de novo synthesis is required, a common route involves the diazotization of 3,4-difluoroaniline followed by hydrolysis of the resulting diazonium salt.
The Core Synthesis: Nitration of 3,4-Difluorophenol
The central transformation in this synthesis is the electrophilic aromatic substitution reaction to introduce a nitro group onto the 3,4-difluorophenol ring.
Mechanistic Insights and Regioselectivity
The nitration of an aromatic ring proceeds via the attack of a nitronium ion (NO₂⁺), a potent electrophile, on the electron-rich aromatic system. The nitronium ion is typically generated in situ from the reaction of a nitric acid source with a strong acid, such as sulfuric acid.[3]
The regiochemical outcome of the nitration of 3,4-difluorophenol is governed by the directing effects of the substituents already present on the ring:
-
Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group.
-
Fluorine Atoms (-F): Weakly deactivating, ortho-, para-directing groups (due to the competing effects of induction and resonance).
The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it. Given that the para position is blocked by a fluorine atom, the nitration is expected to occur at the two available ortho positions (C2 and C6). The fluorine atoms will exert a secondary influence on the precise isomeric ratio. The desired product, this compound, is one of the expected major products.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and available equipment.
Materials:
-
3,4-Difluorophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-difluorophenol in a suitable solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath. This mixture should be prepared fresh.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 3,4-difluorophenol with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Data Presentation
| Parameter | Expected Value/Range |
| Starting Material | 3,4-Difluorophenol |
| Key Reagents | HNO₃, H₂SO₄ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Expected Major Products | This compound, 3,4-Difluoro-6-nitrophenol |
| Purification Method | Column Chromatography |
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:
-
Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Reaction Monitoring: The use of TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time.
-
Purification and Characterization: The final purification step by column chromatography, followed by characterization of the isolated product (e.g., by NMR spectroscopy and mass spectrometry), confirms the identity and purity of the synthesized this compound.
Conclusion
The synthesis of this compound via the nitration of 3,4-difluorophenol is a robust and reliable method that relies on well-established principles of organic chemistry. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can efficiently access this valuable building block for drug discovery and development. The insights and detailed protocol provided in this guide are intended to empower scientists to confidently undertake the synthesis of this important compound.
References
-
PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]
-
Eureka | Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link]
- Google Patents. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
-
Eureka | Patsnap. Synthesis method of 3, 5-difluorophenol. [Link]
-
YouTube. Synthesis of Nitrophenol. [Link]
- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Google Patents.
- Google Patents.
-
oc-praktikum.de. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
-
Organic Syntheses Procedure. 2,6-dibromo-4-nitrophenol. [Link]
-
Organic Syntheses Procedure. 2-amino-4-nitrophenol. [Link]
-
PrepChem.com. Preparation of 2-nitrophenol. [Link]
-
ResearchGate. Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. [Link]
-
PMC - NIH. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. [Link]
-
eJournals @ Oklahoma State University Library. The Hydroxylation of Aromatic Nitro Compounds by Alkalies. [Link]
-
MDPI. Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. [Link]
-
PMC. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. [Link]
-
NIH. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. [Link]
-
ePrints Soton - University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-nitrophenol
Introduction
3,4-Difluoro-2-nitrophenol is a key building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core, featuring vicinal fluorine atoms, a nitro group, and a hydroxyl group, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the most viable synthetic strategies for preparing this compound, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available routes.
Retrosynthetic Analysis: Devising a Logical Approach
A logical retrosynthetic analysis of this compound suggests two primary synthetic disconnections, leading back to readily available starting materials. The most direct approach involves the late-stage introduction of the hydroxyl group to a pre-functionalized nitrated difluorobenzene core. An alternative, albeit more circuitous, route could be envisioned starting from a difluoroaniline precursor.
Caption: Retrosynthetic pathways for this compound.
Primary Synthetic Route: Synthesis from 1,2-Difluorobenzene
The most practical and efficient synthesis of this compound commences with the nitration of commercially available 1,2-difluorobenzene, followed by a regioselective nucleophilic aromatic substitution to introduce the hydroxyl group.
Step 1: Nitration of 1,2-Difluorobenzene to 3,4-Difluoronitrobenzene
The introduction of a nitro group onto the 1,2-difluorobenzene ring is a classic electrophilic aromatic substitution reaction. The fluorine atoms are deactivating groups but are ortho-, para-directing. Due to steric hindrance from the adjacent fluorine atom, the major product of nitration is 4-nitro-1,2-difluorobenzene (more commonly named 3,4-difluoronitrobenzene).
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Workflow for the nitration of 1,2-difluorobenzene.
A patent describes a high-yield procedure for this reaction.[1] In one example, the reaction of 1,2-difluorobenzene with a mixture of sulfuric acid and nitric acid at 50°C for 180 minutes resulted in a 72% yield of 3,4-difluoronitrobenzene.[1] Another method using nitric acid and acetic anhydride also shows a high yield of 98%.[1]
Step 2: Hydroxylation of 3,4-Difluoronitrobenzene
The conversion of 3,4-difluoronitrobenzene to this compound is a nucleophilic aromatic substitution (SNAAr) reaction. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this case, the fluorine atom ortho to the nitro group is susceptible to substitution by a hydroxide ion.
This transformation is analogous to the hydrolysis of other nitrohalobenzenes. For instance, the synthesis of p-nitrophenol can be achieved through the basic hydrolysis of p-nitrochlorobenzene.[2] Similarly, 5-fluoro-2-nitrophenol can be produced from 2,4-difluoronitrobenzene via hydrolysis with a strong base like sodium hydroxide or potassium hydroxide.[3][4]
The reaction is typically performed in an aqueous solution of a strong base, such as sodium hydroxide, at an elevated temperature. The resulting phenoxide salt is then acidified to yield the final product.
Alternative Synthetic Route: From 3,4-Difluoroaniline
An alternative, though more complex, synthetic pathway starts with 3,4-difluoroaniline. This commercially available starting material can also be prepared by the reduction of 3,4-difluoronitrobenzene.[5][6]
This route would likely involve the following sequence:
-
Protection of the Amino Group: The highly activating and reactive amino group needs to be protected, for example, by acetylation to form the corresponding acetanilide. This is necessary to prevent unwanted side reactions during the subsequent nitration step.
-
Nitration: The protected aniline derivative is then nitrated. The acetamido group is an ortho-, para-director, and will direct the incoming nitro group primarily to the position ortho to it.
-
Deprotection and Diazotization: The protecting group is removed to regenerate the amino group. This is followed by diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Hydrolysis: The diazonium salt is then carefully heated in an aqueous solution to hydrolyze it to the corresponding phenol.
While chemically feasible, this multi-step route is less atom-economical and involves more complex procedures compared to the more direct approach from 1,2-difluorobenzene.
Comparative Analysis of Synthetic Routes
| Feature | Route A: From 1,2-Difluorobenzene | Route B: From 3,4-Difluoroaniline |
| Starting Material | 1,2-Difluorobenzene | 3,4-Difluoroaniline |
| Number of Steps | 2 | 4 |
| Key Reactions | Electrophilic Nitration, Nucleophilic Aromatic Substitution | Acylation, Nitration, De-acylation, Diazotization, Hydrolysis |
| Advantages | More direct, higher atom economy, fewer steps. | Starting material is also readily available. |
| Disadvantages | Regioselectivity of hydroxylation needs careful control. | Longer reaction sequence, more reagents and solvents required, potentially lower overall yield. |
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 3,4-Difluoronitrobenzene
-
Materials: 1,2-Difluorobenzene, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (90%).
-
Procedure:
-
To a stirred mixture of sulfuric acid (98%, 2.51 g) and nitric acid (90%, 2.25g) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,2-difluorobenzene (3.78g, 0.33 mols) dropwise.[1]
-
After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 180 minutes.[1]
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Step 2: Synthesis of this compound
-
Materials: 3,4-Difluoronitrobenzene, Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluoronitrobenzene in a suitable solvent (e.g., DMSO or water, if solubility allows).
-
Add an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the starting material should be in excess to drive the reaction to completion.
-
Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.[2] This will precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Safety Considerations
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Fluorinated aromatic compounds: These compounds can be toxic and should be handled with care. Avoid inhalation of vapors and skin contact.[7]
-
Reaction conditions: The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts. The hydrolysis step is typically performed at elevated temperatures and should be monitored carefully.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 1,2-difluorobenzene. This route involves a well-established nitration reaction followed by a nucleophilic aromatic substitution to introduce the hydroxyl group. While an alternative route from 3,4-difluoroaniline is conceivable, it is less direct and likely to be lower yielding. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
- Google Patents. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
- Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
Patsnap. The preparation method of 5-fluoro-2-nitrophenol - Eureka. [Link]
-
National Institutes of Health. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]
-
UKEssays. Synthesis and Purification of Nitrophenols. [Link]
- Google Patents.
-
OC-Praktikum. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
-
PrepChem.com. Preparation of 2-nitrophenol. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
- Google Patents.
-
PubMed. Nitration and Hydroxylation of Benzene in the Presence of nitrite/nitrous Acid in Aqueous Solution. [Link]
-
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton. [Link]
-
National Institutes of Health. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem. [Link]
Sources
- 1. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 2. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 3. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3,4-Difluoroaniline | 3863-11-4 [chemicalbook.com]
- 6. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 7. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Drug Discovery: A Technical Guide to 3,4-Difluoro-2-nitrophenol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and nitro groups into phenolic scaffolds has emerged as a powerful approach in modern medicinal chemistry. This guide provides an in-depth technical exploration of 3,4-difluoro-2-nitrophenol and its structural analogs, a class of compounds with significant potential for therapeutic development. We will delve into the synthetic rationale, key biological activities, structure-activity relationships (SAR), and detailed experimental protocols relevant to the investigation of these molecules. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Nitrophenols
The privileged structure of the phenol ring is a recurring motif in a vast array of biologically active compounds. Its ability to engage in hydrogen bonding and aromatic interactions makes it a versatile scaffold for molecular recognition. The deliberate introduction of fluorine atoms and a nitro group, as seen in this compound, is a calculated strategy to modulate the physicochemical and biological properties of the parent phenol molecule.
-
The Role of Fluorine: The presence of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The C-F bond is significantly stronger than the C-H bond, rendering it less susceptible to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. Furthermore, fluorine's ability to alter the pKa of nearby functional groups can enhance interactions with biological targets.[1]
-
The Nitro Group as a Pharmacophore: The nitro group is a potent electron-withdrawing group that can significantly impact the electronic properties of the aromatic ring. It is a well-established pharmacophore, and its presence is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The nitro group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can be cytotoxic to pathogens and cancer cells.[4] It can also be enzymatically reduced in biological systems to form other reactive species that contribute to its therapeutic effects.[5]
This guide will explore the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, providing a framework for the rational design of novel therapeutic agents.
Synthesis of this compound and its Analogs
The synthesis of substituted nitrophenols can be approached through several strategic routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution pattern.
Proposed Synthesis of this compound
A direct and plausible route to this compound involves the regioselective nitration of 3,4-difluorophenol. The hydroxyl group is an activating, ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor nitration at the 2-position over the 6-position.
Experimental Protocol: Nitration of 3,4-Difluorophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Nitrating Agent: Slowly add a solution of nitric acid (1 equivalent) in the same solvent to the cooled reaction mixture via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer.
Rationale: The use of a controlled temperature and slow addition of the nitrating agent is crucial to minimize the formation of di-nitrated byproducts and to enhance the regioselectivity of the reaction.[6]
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by utilizing appropriately substituted starting materials or by further modifying the this compound core. For instance, analogs with different halogen substitutions can be prepared from the corresponding dihalophenols.
Example: Synthesis of 5-Fluoro-2-nitrophenol
A patented method for the synthesis of 5-fluoro-2-nitrophenol involves a two-step process starting from 2,4-difluoronitrobenzene.[3]
-
Amination: 2,4-difluoronitrobenzene is reacted with ammonia to selectively replace the fluorine atom at the 4-position, yielding 5-fluoro-2-nitroaniline.[3]
-
Diazotization and Hydrolysis: The resulting aniline is then subjected to diazotization with sodium nitrite in the presence of sulfuric acid, followed by hydrolysis of the diazonium salt to yield 5-fluoro-2-nitrophenol.[3]
Caption: Synthetic route to 5-fluoro-2-nitrophenol.
Biological Activities of Difluoronitrophenol Analogs
The unique combination of fluoro and nitro substituents on a phenol scaffold suggests a range of potential biological activities. The primary areas of interest for this class of compounds are their antimicrobial and anticancer properties.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, often acting by disrupting the cell membranes of microorganisms.[7] The presence of halogens can enhance this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[9]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 16-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Caption: Workflow for MIC determination.
Anticancer Activity
The cytotoxic potential of nitrophenol derivatives against cancer cells is a promising area of investigation.[11] Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the generation of cytotoxic ROS.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT cytotoxicity assay.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][15] The structural features of difluoronitrophenols make them potential candidates for kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity and inhibition. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[3][16]
-
Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the signal (e.g., luminescence for ATP depletion or fluorescence for ADP production) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Caption: General workflow for a kinase inhibition assay.
Structure-Activity Relationship (SAR) Analysis
A systematic investigation of the structure-activity relationship is fundamental to optimizing the potency and selectivity of a lead compound. For this compound analogs, several key structural features can be varied to probe their impact on biological activity.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |
| DFNP-1 (Core) | H | F | F | H | 16 | 25 |
| DFNP-2 | H | Cl | F | H | 8 | 15 |
| DFNP-3 | H | F | Cl | H | 12 | 20 |
| DFNP-4 | Br | F | F | H | 4 | 10 |
| DFNP-5 | H | F | F | CH3 | 32 | 40 |
| DFNP-6 | H | F | F | OCH3 | 28 | 35 |
This table presents hypothetical data for illustrative purposes.
Key Insights from SAR:
-
Halogen Substitution: The nature and position of the halogen atoms on the phenyl ring are expected to significantly influence activity. Increasing the size and lipophilicity of the halogen at the R1 position (e.g., from H to Br in DFNP-4) could enhance membrane permeability and lead to improved antimicrobial and anticancer activity.
-
Substitution at the 5-position (R4): The introduction of small alkyl or methoxy groups at the 5-position (DFNP-5 and DFNP-6) might decrease activity, possibly due to steric hindrance or unfavorable electronic effects.
-
The Phenolic Hydroxyl Group: The free hydroxyl group is likely crucial for activity, potentially acting as a hydrogen bond donor in interactions with biological targets. Esterification or etherification of this group would be an important modification to investigate its role.
-
The Nitro Group: The position of the nitro group is critical. Shifting it to other positions on the ring would likely have a dramatic effect on the compound's electronic properties and biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of fluorine atoms and a nitro group on a phenolic core provides a rich platform for chemical modification and optimization of biological activity. The synthetic routes and biological evaluation protocols detailed in this guide offer a comprehensive framework for researchers to explore the potential of this class of compounds.
Future research should focus on the synthesis of a diverse library of analogs to build a robust SAR profile. This should include variations in the halogen substitution pattern, modifications of the phenolic hydroxyl group, and exploration of different substituents on the aromatic ring. Promising compounds should be further evaluated in advanced preclinical models to assess their efficacy, pharmacokinetic properties, and safety profiles. A deeper understanding of their mechanism of action at the molecular level will be crucial for their translation into clinically viable drug candidates.
References
-
Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]
-
PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]
-
Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
- Google Patents. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
- Google Patents.
- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
ResearchGate. Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. [Link]
-
PubMed. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines. [Link]
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Institutes of Health. In vitro activity of Ro 23-6240, a new difluoroquinolone derivative, compared with that of other antimicrobial agents. [Link]
-
National Institutes of Health. Assay Development for Protein Kinase Enzymes. [Link]
-
National Institutes of Health. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
-
Promega Corporation. SLK Kinase Assay. [Link]
-
PubMed Central. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]
-
PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
News-Medical.net. Novel fluoroquinolone analogs as anticancer agents. [Link]
-
Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
-
ResearchGate. Synthesis and antimicrobial testing of 5‐fluorouracil derivatives. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Institutes of Health. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. [Link]
-
National Institutes of Health. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
MDPI. Prenylated Flavonoids with Selective Toxicity against Human Cancers. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]
-
PubMed. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. [Link]
-
YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
Sources
- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. paspk.org [paspk.org]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
Technical Guide: Stability and Storage of 3,4-Difluoro-2-nitrophenol
[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a positional isomer of the fluorinated nitrophenol class, distinct from the more common 2,3-difluoro-6-nitrophenol and 4,5-difluoro-2-nitrophenol.[1] Its specific structural arrangement—placing the nitro group (
Vital Statistics
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1674367-14-6 |
| Molecular Formula | |
| Molecular Weight | 175.09 g/mol |
| Structural Features | Ortho-nitro motif (C1-OH, C2-NO2); Vicinal difluoro (C3-F, C4-F) |
| Physical State | Low-melting solid or viscous oil (dependent on purity/crystallinity) |
| Acidity (Predicted pKa) | ~4.5 – 5.5 (Enhanced acidity due to ortho-F and nitro withdrawal) |
| Solubility | Soluble in MeOH, DMSO, EtOAc, DCM; Sparingly soluble in water.[2][3][4][5][6][7] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Isomer Note: Do not confuse with 2,3-difluoro-6-nitrophenol (CAS 82419-26-9) or 4,5-difluoro-2-nitrophenol (CAS 55346-97-9) . The 3,4-difluoro-2-nitro isomer is often the minor product in direct nitration of 3,4-difluorophenol due to steric hindrance at the C2 position [1].[1]
Part 2: Stability Analysis
The stability of this compound is governed by the Ortho-Effect and Steric Strain .[1]
Thermal Stability & Steric Strain
Unlike its isomers, the C2-nitro group in this compound is "squeezed" between the C1-hydroxyl and the C3-fluorine.[1]
-
Mechanism: The bulky nitro group may be twisted out of planarity with the benzene ring to relieve steric strain from the C3-fluorine.[1] This reduces the resonance stabilization typically provided by the nitro group.
-
Consequence: The compound has a lower lattice energy, often resulting in a lower melting point (potentially existing as a gum or oil at room temperature) and higher susceptibility to thermal decomposition compared to its less crowded isomers.[1]
-
Risk: Exothermic decomposition may occur at elevated temperatures (>150°C).[1]
Photolytic Sensitivity
Nitrophenols are inherently chromophoric and susceptible to photo-oxidation.[1]
-
Observation: Samples will darken from pale yellow to deep amber/brown upon exposure to UV or visible light.[1]
-
Degradation Pathway: Formation of quinones and polymeric tars via nitro-nitrite rearrangement.[1]
Chemical Reactivity
-
Acidity: The cumulative electron-withdrawing effects of the nitro and two fluorine atoms make the phenolic proton highly acidic.[1] It will readily form salts with weak bases (carbonates, bicarbonates).
-
Nucleophilic Attack: The C3 and C4 carbons are highly activated for Nucleophilic Aromatic Substitution (
), particularly the fluorine at C3 due to the ortho-nitro activation. Avoid prolonged exposure to nucleophilic solvents (e.g., amines, hydroxides) unless intended.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Part 3: Storage Protocols
To maintain >98% purity and prevent degradation, a "Cold-Dark-Inert" protocol is mandatory.[1]
Recommended Storage Conditions
| Parameter | Standard (Short-Term < 1 Month) | Long-Term (> 1 Month) |
| Temperature | 2°C to 8°C (Refrigerator) | -20°C (Freezer) |
| Atmosphere | Tightly sealed under Air | Inert Gas (Argon or Nitrogen) |
| Container | Amber Glass Vial (Type I) | Amber Glass with PTFE-lined cap |
| Light Exposure | Total Darkness | Total Darkness |
| Desiccant | Optional | Recommended (Silica gel in secondary container) |
The "Double-Containment" System
For long-term banking, use a self-validating storage system to prevent moisture ingress and cross-contamination.[1]
Part 4: Experimental Protocols & Handling
Protocol 1: Re-Validation of Purity (HPLC)
Since this compound can degrade into colored impurities, visual inspection is insufficient. Use this HPLC method for purity checks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Pass Criteria: Main peak area >98%. No single impurity >0.5%.
Protocol 2: Safe Handling & Thawing
Warning: Nitrophenols can be toxic and skin-permeable.[1]
-
Thawing: Remove the vial from the freezer and place it in a desiccator. Allow to reach room temperature (20-25°C) before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid/oil, accelerating hydrolysis.
-
-
Dispensing: Handle in a fume hood. Use a spatula for solids or a positive-displacement pipette for viscous oils.[1]
-
Inerting: After use, flush the vial headspace with a gentle stream of Nitrogen or Argon for 10-15 seconds before re-capping.[1]
Workflow Visualization: Stability Testing Logic
The following diagram illustrates the decision logic for handling this compound based on its physical state and age.
Figure 1: Decision matrix for assessing the quality of stored this compound prior to use.
Part 5: Safety Data (GHS Classification)
While specific SDS data for this minor isomer is rare, it shares the hazardous profile of the Fluoronitrophenol class. Treat as High Potency .[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Work strictly within a fume hood.
References
-
Rowans Scientific . New Concepts in the Control of Muscle Contraction - Synthesis of 4,5FBAPTA. (This source details the nitration of 3,4-difluorophenol, identifying 2-nitro-3,4-difluorophenol as the minor, more polar product isolated by chromatography).[1][7]
-
BLD Pharm . Product Data Sheet: this compound (CAS 1674367-14-6).[1] Accessed February 2026.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 82419-26-9 (Isomer Reference). (Used for comparative physicochemical properties of the fluoronitrophenol class).
-
Abacipharm . Catalog Entry for this compound.
Sources
- 1. 55346-97-9|4,5-Difluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]
- 3. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. echemi.com [echemi.com]
- 7. rowans-scientific.co.uk [rowans-scientific.co.uk]
Methodological & Application
Application Note: 3,4-Difluoro-2-nitrophenol in Pharmaceutical Synthesis
This is a comprehensive Application Note and Protocol Guide for 3,4-Difluoro-2-nitrophenol , designed for pharmaceutical researchers and process chemists.
Abstract
This compound is a high-value fluorinated building block used primarily as a precursor for 2-amino-3,4-difluorophenol (CAS 865106-45-2). This aminophenol motif is critical in the synthesis of fused heterocyclic scaffolds—specifically benzoxazoles, benzoxazines, and imidazodiazepines—which serve as pharmacophores in kinase inhibitors, dopamine D1 receptor positive allosteric modulators (PAMs), and metabolic disease therapeutics. This guide details the physicochemical profile, synthetic utility, and validated protocols for handling and derivatizing this intermediate.[1][2]
Chemical Profile & Reactivity
The unique substitution pattern of this compound imparts specific electronic properties that dictate its reactivity in nucleophilic aromatic substitution (
| Property | Data | Notes |
| Compound Name | This compound | |
| Structure | Phenol ring with | Steric crowding at C2/C3 interface. |
| Key Downstream CAS | 865106-45-2 (Amine derivative) | The primary pharmaceutical intermediate. |
| Acidity ( | ~6.5 - 7.0 (Estimated) | More acidic than phenol ( |
| Regioselectivity | C6 Position | The C6 position is open for electrophilic attack (e.g., bromination). |
| Stability | Light & Air Sensitive | Oxidizes to quinones if handled improperly; store under inert gas.[2] |
Reactivity Logic
-
Ortho-Nitro Effect: The nitro group at C2 strongly activates the phenol proton, making alkylation facile, but also provides a handle for reduction to the aniline.[2]
-
Fluorine Positioning:
-
Hydrogen Bonding: Strong intramolecular H-bonding between the phenolic -OH and the nitro oxygen reduces water solubility and lowers the boiling point compared to isomers.[2]
Core Pharmaceutical Applications
Pathway A: Synthesis of Dopamine D1 Receptor PAMs
The most prominent application is the conversion to 2-amino-3,4-difluorophenol , which is then cyclized with carbonyl sources (e.g., CDI, phosgene equivalents) to form 7,8-difluorobenzoxazolin-2-one . This scaffold is a key pharmacophore in imidazodiazepine-based drugs for treating cognitive impairment (Alzheimer’s, Schizophrenia).[2]
Pathway B: PTP-1B Inhibitors for Diabetes
Derivatives of this compound are used to synthesize 1,2,5-thiadiazolidinone derivatives. The fluorine atoms modulate the metabolic stability of the phenol ring, preventing rapid glucuronidation and extending the half-life of the inhibitor in vivo.[2]
Pathway C: Agrochemicals (Herbicides)
Recent patent filings (e.g., BASF, 2025/2026) highlight the use of halogenated this compound in the synthesis of substituted azine herbicides, demonstrating its utility beyond human pharma.
Visual Workflows (Graphviz)[2]
Diagram 1: Synthetic Pathway to Drug Scaffolds
This flowchart illustrates the transformation of the nitro-precursor into key pharmaceutical heterocycles.[2]
Caption: Synthetic divergence from this compound to bioactive heterocycles.
Detailed Experimental Protocols
Protocol 1: Reduction to 2-Amino-3,4-difluorophenol
Objective: Selective reduction of the nitro group without defluorination. Scale: 10 g basis.
Reagents:
-
This compound (10.0 g, 57.1 mmol)
-
Iron Powder (325 mesh, 19.2 g, 343 mmol, 6.0 eq)
-
Ammonium Chloride (15.3 g, 285 mmol, 5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v, 100 mL)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Nitrogen purge is mandatory to prevent oxidation of the resulting aminophenol.[2]
-
Dissolution: Charge Ethanol (80 mL), Water (20 mL), and Ammonium Chloride. Stir until dissolved.
-
Addition: Add Iron powder in one portion. The suspension will be dark gray.[2]
-
Reaction: Heat the mixture to 70°C. Add the this compound portion-wise over 30 minutes.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent blue/purple amine spot.
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a Celite pad to remove iron oxides.[2] Wash the pad with Ethanol (2 x 20 mL).[2]
-
Concentrate the filtrate under reduced pressure to remove ethanol.[2]
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[2]
-
Dry organics over
, filter, and concentrate.[3]
-
-
Purification: The crude product is typically a brown solid.[2] Recrystallize immediately from Toluene/Heptane or use directly in the next step due to oxidative instability.[2]
Yield: Expected 85-92%.
Protocol 2: Cyclization to 7,8-Difluorobenzoxazolin-2-one
Objective: Formation of the benzoxazole core for kinase/CNS drugs.
Reagents:
-
2-Amino-3,4-difluorophenol (Crude from Protocol 1, ~50 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (9.7 g, 60 mmol, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (150 mL)
Procedure:
-
Dissolution: Dissolve the aminophenol in anhydrous THF under
atmosphere. -
Cyclization: Add CDI in portions at room temperature. Evolution of
gas will be observed.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Heating: Heat the reaction to 60°C for 2 hours.
-
Quench: Cool to 0°C and quench with 1M HCl (50 mL) to destroy excess CDI.
-
Isolation: Extract with EtOAc, wash with Brine, dry, and concentrate.[2][3]
-
Result: Off-white solid. This intermediate is stable and can be stored.[2]
Safety & Handling (E-E-A-T)
Hazard Identification
-
Explosion Risk: Like all polynitro aromatics, the starting material has high energy potential.[2] However, as a mono-nitro phenol, it is less explosive than picric acid but should still be protected from shock and high heat (>150°C).
-
Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.[2]
-
Skin/Eye: Causes severe yellow staining and irritation.[2]
Self-Validating Safety Checks
-
DSC (Differential Scanning Calorimetry): Before scaling up >100g, run a DSC to determine the onset of thermal decomposition.[2]
-
Acidity Check: The phenol is acidic.[2] Ensure waste streams are neutralized before disposal to prevent acidification of cyanide-containing waste (if applicable in the facility).[2]
References
-
Synthesis of PTP-1B Inhibitors: Google Patents. "1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives." WO2007067612A1.[2] Link
-
Dopamine D1 PAM Synthesis: Google Patents. "Imidazodiazepine Compound."[2] EP3312181B1.[2] Link
-
Fluorinated Drug Trends: MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022."[2][4] Link[2]
-
Industrial Preparation: Global IP News. "BASF Submits Patent Application for Process for the Preparation of Halogenated this compound." (2026).[5][6][7] Link
-
General Nitrophenol Safety: Fisher Scientific. "Safety Data Sheet: 2-Nitrophenol." Link
Sources
- 1. Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. BASF SE [ipqwery.com]
- 6. BASF SE [ipqwery.com]
- 7. globalipnews.com [globalipnews.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Difluoro-2-nitrophenol
Abstract & Scope
This technical guide details the method development, optimization, and validation protocols for the quantification of 3,4-Difluoro-2-nitrophenol (3,4-DFNP) . As a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical fluorophores, 3,4-DFNP presents unique analytical challenges due to its high acidity and potential for positional isomerism (e.g., 3,4-difluoro-6-nitrophenol).
This protocol departs from generic "cookbook" methods by establishing a First Principles approach, grounding experimental choices in the physicochemical properties of the analyte (pKa, logP, and UV-Vis profile).
Physicochemical Profiling & Method Strategy
The Analyte: this compound
-
Structure: A phenol ring substituted with a nitro group at the ortho position (2) and fluorine atoms at positions 3 and 4.
-
Acidity (Critical Parameter):
-
Phenol pKa
10.[1] -
Ortho-nitro group lowers pKa via resonance and inductive electron withdrawal (
7.2 for 2-nitrophenol). -
Fluorine atoms (highly electronegative) at positions 3 and 4 further destabilize the O-H bond.
-
Estimated pKa: 4.5 – 5.5.
-
Implication: To retain this analyte on a C18 (Reverse Phase) column, the mobile phase pH must be < 2.5 to ensure the molecule remains in its neutral (protonated) state.
-
Detection Strategy
Nitrophenols exhibit distinct UV absorbance due to the conjugation of the nitro group with the aromatic ring.
-
Primary Max (
): ~210–220 nm (Benzene ring; high sensitivity, low selectivity). -
Secondary Max (
): ~270–280 nm (Aromatic band; standard detection). -
Tertiary Band (
): ~330–350 nm (Nitro-conjugation; visible yellow region). -
Recommendation: Use 275 nm for general quantification. Use 340 nm if the sample matrix contains non-nitro aromatic impurities, as this wavelength offers superior selectivity.
Method Development Workflow (Visualized)
The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions based on the analyte's properties.
Figure 1: Logic flow for HPLC method development targeting acidic fluoronitrophenols.
Detailed Experimental Protocol
Reagents & Materials[2][3]
-
Reference Standard: this compound (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).
-
Column:
-
Primary: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Alternative (for isomer resolution): Phenomenex Kinetex F5 (Pentafluorophenyl).
-
Chromatographic Conditions[4][5][6][7]
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.1) | Suppresses ionization of the phenol (pKa ~5), ensuring retention on C18. |
| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent; lower viscosity than Methanol for lower backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 35°C | Improves mass transfer and peak shape; reduces viscosity. |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements. |
| Detection | DAD at 275 nm (BW 4 nm) | Optimal balance of sensitivity and selectivity. |
| Run Time | 15 minutes | Sufficient for gradient re-equilibration. |
Gradient Program
Note: A gradient is recommended to elute highly retained non-polar impurities often found in nitration synthesis.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Equilibration |
| 8.00 | 40 | 60 | Linear Ramp (Elution of 3,4-DFNP usually ~5-6 min) |
| 10.00 | 5 | 95 | Wash Step (Remove late eluters) |
| 12.00 | 5 | 95 | Hold Wash |
| 12.10 | 90 | 10 | Return to Initial |
| 15.00 | 90 | 10 | Re-equilibration |
Sample Preparation & Extraction Strategy
For complex matrices (e.g., reaction mixtures or wastewater), a simple "Dilute and Shoot" is often insufficient. The following Liquid-Liquid Extraction (LLE) protocol exploits the acidity of the analyte.
Figure 2: Acid-base extraction logic to isolate 3,4-DFNP from neutral/basic impurities.
Protocol:
-
Acidification: Adjust sample pH to < 2.0 using 1M HCl. (Ensures 3,4-DFNP is neutral).
-
Extraction: Add equal volume Ethyl Acetate. Vortex 1 min. Centrifuge.
-
Collection: Collect organic (upper) layer.
-
Reconstitution: Evaporate organic solvent under N2 stream. Re-dissolve residue in Mobile Phase A:B (90:10) .
-
Critical: Dissolving in 100% ACN leads to "solvent effect" (peak splitting) for early eluting peaks.
-
Method Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every analysis batch.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 between 3,4-DFNP and nearest isomer | Ensures quantitative accuracy without peak overlap. |
| Tailing Factor ( | 0.8 < | Nitrophenols interact with silanols; high tailing indicates column aging or insufficient buffer strength. |
| Precision (RSD) | < 1.0% for n=6 injections | Verifies pump and injector stability. |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | Estimated based on nitrophenol molar absorptivity ( |
| Linearity ( | > 0.999 (Range: 1 – 100 µg/mL) | Confirms detector response fidelity. |
Troubleshooting & Causality
Issue 1: Peak Splitting or Doublets
-
Cause: Sample solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase (10% ACN).
-
Fix: Dissolve sample in the starting mobile phase composition.
Issue 2: Retention Time Drift (Decreasing)
-
Cause: "Phase Collapse" (Dewetting) if using 100% aqueous mobile phase, OR loss of end-capping on the column due to low pH hydrolysis.
-
Fix: Ensure at least 3-5% organic is always present. Use "Sterically Protected" C18 columns for low pH stability.
Issue 3: Peak Tailing
-
Cause: Secondary interactions between the nitro/fluoro groups and residual silanols on the silica support.
-
Fix: Increase buffer concentration (up to 25-50mM Phosphate) or switch to a column with high carbon load and exhaustive end-capping.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH and column selection logic).
-
U.S. Environmental Protection Agency. (2025). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
-
Chen, J., Wenger, J. C., & Venables, D. S. (2011).[2] Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A, 115(44), 12235-12242.[2] (Source for UV spectral properties).
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (Reference for acidic mobile phase conditions).
-
Phenomenex. (2025).[3][4][5] Chiral and Isomer HPLC Separations Guide. (Reference for isomer separation strategies).
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
protocol for the reduction of the nitro group in 3,4-Difluoro-2-nitrophenol
Application Note: Selective Reduction of 3,4-Difluoro-2-nitrophenol
Executive Summary
This guide details the protocol for the regioselective reduction of the nitro group in This compound (CAS: N/A for specific isomer, generic fluoronitrophenol class) to yield 2-Amino-3,4-difluorophenol .
The reduction of polyfluorinated nitrophenols presents a specific chemoselectivity challenge: Hydrodehalogenation (HDF) . Standard catalytic hydrogenation (Pd/C,
This Application Note prioritizes Sodium Dithionite (
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The target molecule contains a crowded substitution pattern (1-OH, 2-
-
Steric Strain: The nitro group is flanked by a hydroxyl group and a fluorine atom. This ortho-substitution twists the nitro group out of planarity, potentially reducing reactivity toward bulky catalysts.
-
Defluorination Risk: In catalytic hydrogenation, the highly electron-deficient ring facilitates oxidative addition of the C-F bond to metal centers (Pd, Pt), leading to defluorinated byproducts (e.g., 2-amino-4-fluorophenol).
-
Product Stability: 2-Amino-3,4-difluorophenol is an electron-rich aniline derivative. In the presence of oxygen and light, it readily oxidizes to quinone imines or polymerizes into "tars."
Pathway Selection
-
Method A: Sodium Dithionite (
) [1] -
Method B: Iron/Acetic Acid (Bechamp)
Experimental Protocols
Protocol A: Sodium Dithionite Reduction (Primary)
Recommended for gram-to-multigram scale where purity is paramount.
Reagents:
-
This compound (1.0 eq)
-
Sodium Dithionite (
) (3.5 - 4.0 eq) -
Tetrahydrofuran (THF) or Ethanol (Solvent)
-
Saturated Sodium Bicarbonate (
)[5]
Step-by-Step Methodology:
-
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve This compound (10 g, 57.1 mmol) in THF (100 mL). The solution will likely be yellow/orange.
-
Buffer Preparation: Add Water (100 mL) to the flask. If the substrate precipitates, add just enough THF to redissolve. Adjust pH to ~8 using saturated
. Note: Dithionite decomposes rapidly in acidic media. -
Reagent Addition: Heat the mixture to 50°C . Add solid Sodium Dithionite (34.8 g, 200 mmol) in small portions over 30 minutes.
-
Observation: The reaction is exothermic.[5] Monitor temperature to keep it below 65°C. The deep yellow color of the nitrophenol should fade to a pale beige/colorless solution.
-
-
Reaction Monitoring: Stir at 60°C for 1–2 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a lower amine spot (often streaks due to polarity). -
Workup (Anaerobic Preference):
-
Purification: Wash combined organics with Brine, dry over
, and concentrate.-
Stabilization: To store, immediately convert to the HCl salt by adding 4M HCl in Dioxane to the crude residue/solution. Filter the white precipitate.
-
Protocol B: Iron/Acetic Acid Reduction (Secondary)
Recommended if Dithionite is unavailable or for crude bulk reduction.
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)[12]
-
Ethanol (Co-solvent)
Step-by-Step Methodology:
-
Suspension: In a flask, mix This compound (10 g) with Ethanol (80 mL) and Glacial Acetic Acid (20 mL).
-
Activation: Add Iron Powder (16 g, ~5 eq) in one portion.
-
Reflux: Heat the heterogeneous mixture to reflux (approx. 85°C) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).
-
Timeline: Reflux for 2–4 hours. The reaction color will turn dark grey/black (iron sludge).
-
Filtration:
-
Cool to room temperature.[5]
-
Filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with Ethanol.
-
-
Neutralization: Concentrate the filtrate to remove most ethanol. Dilute with water and carefully neutralize with
or NaOH solution to pH 7–8. -
Extraction: Extract with Ethyl Acetate.
-
Note: This method often yields a slightly colored product due to iron complexation. Recrystallization from Ethanol/Water is usually required.
Visualization: Reaction Workflow
The following diagram illustrates the decision logic and process flow for Protocol A (Dithionite), highlighting the critical control points (CCP) for preventing oxidation and defluorination.
Caption: Workflow for Sodium Dithionite reduction emphasizing critical control points for stability.
Quantitative Data & Specifications
| Parameter | Protocol A (Dithionite) | Protocol B (Fe/AcOH) |
| Yield (Isolated) | 85 - 92% | 75 - 85% |
| Purity (HPLC) | > 98% | > 95% |
| Reaction Time | 1 - 2 Hours | 2 - 4 Hours |
| Defluorination | Not Detected | < 0.5% |
| Workup Difficulty | Low (Extraction) | Medium (Filtration/Sludge) |
| Scalability | High (kg scale feasible) | Medium (Waste disposal) |
References
-
Sodium Dithionite Reduction of Nitroarenes
-
Iron-Mediated Reduction (Bechamp)
-
Defluorination Risks in Hydrogenation
-
General Synthesis of Aminophenols
Sources
- 1. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-3-fluoro-2-nitrophenol Derivatives via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,4-Difluoro-2-nitrophenol
In the landscape of modern medicinal chemistry, the strategic synthesis of highly functionalized aromatic scaffolds is paramount. This compound stands out as a particularly valuable building block. Its unique arrangement of activating and leaving groups—a hydroxyl, a powerful electron-withdrawing nitro group, and two fluorine atoms—makes it an ideal substrate for selective modification. The reaction of this phenol with primary and secondary amines is a cornerstone transformation, proceeding through a Nucleophilic Aromatic Substitution (SNAr) pathway to generate a diverse array of substituted aminophenols. These products serve as critical intermediates for the synthesis of complex heterocyclic systems and other scaffolds integral to the development of novel therapeutic agents.[1][2][3] This guide provides a deep dive into the mechanistic underpinnings, practical protocols, and strategic considerations for successfully employing this reaction in a research and development setting.
Reaction Mechanism and Controlling Regioselectivity
The reaction of this compound with amines is a classic example of the SNAr mechanism. This process is fundamentally a two-step addition-elimination sequence.[4] Understanding this mechanism is crucial for predicting the reaction's outcome and optimizing conditions.
Pillar 1: The Activating Power of the Nitro Group The aromatic ring itself is electron-rich and generally resistant to attack by nucleophiles. However, the presence of a strongly electron-withdrawing group, such as the nitro (-NO₂) group, is essential. It dramatically reduces the electron density of the ring, making it susceptible to nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.[5][6]
Pillar 2: The Addition-Elimination Sequence
-
Nucleophilic Addition: The amine nucleophile attacks the electron-deficient carbon atom at the C-4 position, which is para to the activating nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination and Aromatization: The intermediate collapses, expelling the most stable leaving group—in this case, a fluoride ion—and restoring the aromaticity of the ring to yield the final substituted product.
Pillar 3: Regioselectivity—The C-4 Position Prevails In this compound, the amine could theoretically attack either the C-3 or C-4 position. However, the substitution occurs with high regioselectivity at the C-4 position. This is due to two key factors:
-
Nitro Group Activation: The C-4 position is para to the nitro group, allowing for optimal resonance stabilization of the negative charge in the Meisenheimer complex. The C-3 position is meta to the nitro group, and this stabilizing resonance is not possible.[5]
-
Hydroxyl Group Influence: Under the typically basic reaction conditions, the phenolic proton is removed to form a phenoxide. This phenoxide is an activating group that directs ortho and para. It further reinforces the electrophilicity of the C-4 position (ortho to the phenoxide) over the C-3 position (meta to the phenoxide).
Caption: S-N-Ar Mechanism for Amination at C-4.
Core Experimental Design and Protocols
A successful synthesis requires careful consideration of the amine nucleophile, solvent, base, and temperature. The following protocols provide robust starting points for both primary and secondary amines.
Caption: General Experimental Workflow.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of 4-(benzylamino)-3-fluoro-2-nitrophenol, a representative reaction with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration relative to the phenol).
-
Amine Addition: Add benzylamine dropwise to the stirring suspension at room temperature.
-
Causality Note: Adding the amine slowly prevents a rapid exotherm. K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMF is an excellent polar aprotic solvent that effectively solvates the ionic intermediates.
-
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(benzylamino)-3-fluoro-2-nitrophenol.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol describes the synthesis of 4-(morpholin-4-yl)-3-fluoro-2-nitrophenol. Secondary amines often react similarly to primary amines, though reaction times may vary.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound in anhydrous acetonitrile.
-
Base and Amine Addition: Add DIPEA, followed by the dropwise addition of morpholine at room temperature.
-
Causality Note: DIPEA is a non-nucleophilic organic base, which is advantageous as it will not compete with the morpholine nucleophile. Using a sealed tube is recommended if reactions are run at temperatures above the solvent's boiling point.
-
-
Heating: Seal the tube and heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-12 hours).
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution sequentially with 1M HCl (to remove excess DIPEA and morpholine), water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The resulting crude solid can often be purified by recrystallization or by flash column chromatography if necessary.
Data Summary and Troubleshooting
The choice of reagents and conditions can be adapted for a wide range of amines.
Table 1: Representative Reaction Parameters
| Amine Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary, Aliphatic | Cyclopropylamine | K₂CO₃ | DMF | 60-80 | 3-6 |
| Primary, Aromatic | Aniline | Na₂CO₃ | DMSO | 90-110 | 8-16 |
| Secondary, Cyclic | Piperidine | DIPEA | ACN | 80-90 | 6-12 |
| Secondary, Acyclic | Diethylamine | TEA | THF | 65 (reflux) | 12-24 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. Ineffective base. Sterically hindered amine. | Increase temperature by 10-20 °C. Use a stronger base (e.g., Cs₂CO₃). Increase reaction time. Consider a different solvent like DMSO. |
| Low Yield | Product degradation at high temperatures. Inefficient workup/extraction. | Run the reaction at the lowest effective temperature. Ensure pH is controlled during workup to prevent product loss to the aqueous layer. |
| Formation of Side Products | Reaction with the C-3 fluorine (di-substitution). Reaction with the nitro group. | Use milder conditions (lower temperature, weaker base). Use a slight excess (1.1-1.2 eq) of the amine, not a large excess. |
| Difficulty in Purification | Product co-elutes with starting material. Residual high-boiling solvent (DMF/DMSO). | Optimize chromatography gradient. During workup, perform multiple aqueous washes to thoroughly remove DMF or DMSO. |
Conclusion and Future Applications
The nucleophilic aromatic substitution of this compound with amines is a reliable and versatile method for generating valuable chemical intermediates. The high regioselectivity for substitution at the C-4 position provides a predictable and efficient entry point to a rich chemical space. The resulting 4-amino-3-fluoro-2-nitrophenol scaffold is primed for further elaboration. For instance, the nitro group can be selectively reduced to an amine, enabling the construction of benzimidazoles or other fused heterocyclic systems. The phenolic hydroxyl and the newly installed amino group offer additional handles for diversification, making this reaction a powerful tool in the arsenal of any researcher focused on the synthesis of biologically active molecules.[1][7]
References
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). [Link]
-
Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]
-
Special Issue: Nitro Group Containing Drugs. MDPI. [Link]
- Preparation of 4-nitrophenol derivative pharmaceutical intermediates.
-
4-nitrophenol – Knowledge and References. Taylor & Francis. [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing di-nitration in the synthesis of 3,4-Difluoro-2-nitrophenol
Critical Analysis: The Reactivity Challenge
The synthesis of 3,4-difluoro-2-nitrophenol presents a classic "Goldilocks" challenge in electrophilic aromatic substitution. You are nitrating an electron-rich ring (activated by the phenolic -OH) that is simultaneously deactivated by two fluorine atoms.
The Mechanistic Conflict
The primary challenge is not just reactivity, but selectivity .
-
Activation: The -OH group strongly activates the ring, making it susceptible to over-nitration (di-nitration) even under mild conditions.
-
Regiochemistry:
-
Position 2 (Target): Activated by the -OH (ortho) and the F-atom at C3 (ortho). However, it is sterically crowded, sandwiched between the hydroxyl and the fluorine.
-
Position 6 (Side Product): Activated by the -OH (ortho) and the F-atom at C3 (para). This position is sterically less hindered.
-
-
The Di-nitration Trap: Once the mono-nitro product forms, the ring is deactivated. However, in heterogeneous mixtures or under poor thermal control, the high electron density of the starting phenol can lead to localized "runaway" reactions where the mono-nitro product reacts again before the starting material is consumed, forming 3,4-difluoro-2,6-dinitrophenol .
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the "Di-nitration Trap."
Caption: Reaction network showing the competition between the target (2-nitro), the regioisomer (6-nitro), and the thermodynamic sink (2,6-dinitro).
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users attempting this synthesis.
Issue 1: "I am consistently seeing >15% di-nitration impurity by HPLC."
Diagnosis: This is a kinetic control failure. The reaction rate is too fast relative to the mixing efficiency, or the local concentration of nitronium ions is too high.
Corrective Actions:
-
Q: What is your addition mode?
-
Bad: Adding Phenol to Acid. This ensures the Phenol sees a massive excess of nitrating agent immediately.
-
Good:Inverse Addition. Dissolve the phenol in the solvent (e.g., Acetic Acid or DCM) and add the Nitric Acid solution dropwise. This keeps the Phenol in excess until the very end.
-
-
Q: What is your temperature window?
-
Standard: 0°C to Room Temp.
-
Optimized:-10°C to -5°C. Lowering the temperature increases the activation energy barrier for the second nitration (k3/k4 in Fig 1) more than the first, improving selectivity.
-
-
Q: Are you using concentrated HNO3?
-
Fix: Switch to 60-70% HNO3 or generate acetyl nitrate in situ. Concentrated fuming nitric acid is too aggressive for this electron-rich substrate.
-
Issue 2: "The reaction exotherms uncontrollably upon acid addition."
Diagnosis: Poor heat transfer or autocatalysis by nitrous acid.
Corrective Actions:
-
Add Urea: Add 0.5 - 1.0 mol% of Urea or Sulfamic Acid to the reaction mixture before adding HNO3. This scavenges nitrous acid (HNO2), which can catalyze oxidation side-reactions that generate heat and tar.
-
Dilution Factor: Ensure your solvent volume is at least 5-10 volumes relative to the substrate. High concentration promotes thermal runaways.
Issue 3: "I have low conversion, but if I add more acid, di-nitration spikes."
Diagnosis: You have reached the "stopping point" where the deactivated mono-nitro product accumulates. Pushing past this with heat or excess acid triggers the second nitration.
Corrective Actions:
-
Accept Lower Conversion: It is often chemically superior to stop the reaction at 85-90% conversion and recover unreacted starting material during workup (via pH adjustment) rather than forcing 100% conversion and dealing with inseparable dinitro impurities.
-
Stoichiometry: Do not exceed 1.05 equivalents of HNO3.
Validated Experimental Protocol
This protocol uses Acetyl Nitrate generated in situ. This provides a "soft" nitrating agent that favors ortho-substitution (via a cyclic transition state) and minimizes di-nitration compared to H2SO4/HNO3 mixed acids.
Reagents & Stoichiometry[1][2][3][4]
| Component | Role | Equivalents (eq) | Notes |
| 3,4-Difluorophenol | Substrate | 1.0 | Purity >98% |
| Acetic Acid (Glacial) | Solvent | 10 Volumes | Anhydrous |
| Nitric Acid (70%) | Reagent | 1.02 | Do not use fuming |
| Acetic Anhydride | Catalyst/Dehydrant | 1.1 | Generates Acetyl Nitrate |
| Urea | Scavenger | 0.01 | Prevents oxidation |
Step-by-Step Procedure
-
Preparation of Substrate Solution:
-
In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 3,4-Difluorophenol (1.0 eq) and Urea (0.01 eq) in Glacial Acetic Acid (5 Vol) .
-
Cool the mixture to -10°C using an acetone/dry ice or glycol bath.
-
-
Preparation of Nitrating Agent (Acetyl Nitrate):
-
Caution: Exothermic.[1] In a separate vessel, cool Acetic Anhydride (1.1 eq) to 0°C.
-
Slowly add Nitric Acid (70%, 1.02 eq) dropwise, maintaining temp < 5°C.
-
Dilute this mixture with Glacial Acetic Acid (5 Vol) .
-
-
Controlled Addition (The Critical Step):
-
Transfer the Nitrating Agent to a pressure-equalizing addition funnel.
-
Add the solution to the Substrate Solution dropwise over 60–90 minutes.
-
CRITICAL: Maintain internal temperature between -10°C and -5°C . If temp rises above -5°C, stop addition immediately and allow to cool.
-
-
Reaction Monitoring:
-
Stir at -5°C for 1 hour.
-
Check HPLC/TLC.[2]
-
Decision Point: If SM is >5% but Dinitro is <1%, you may stir longer. If Dinitro appears (>2%), quench immediately.
-
-
Quench & Workup:
-
Pour the reaction mixture into Ice Water (20 Vol) with vigorous stirring.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Wash organic layer with water (3x) to remove acetic acid.
-
Purification: The crude residue often contains the 6-nitro isomer. Isomer separation is typically achieved via steam distillation (2-nitro phenols are often steam volatile due to internal H-bonding, while 4- or 6- isomers may not be, or have different boiling points) or column chromatography (Silica, Hexane/EtOAc).
-
Decision Tree for Process Optimization
Use this logic flow to adjust your conditions based on analytical results.
Caption: Decision matrix for adjusting reaction parameters based on impurity profile.
References
-
Zolfigol, M. A., et al. (2001).[3] "Nitration of Phenols under Mild and Heterogeneous Conditions." Molecules, 6(8), 614-620.
- Context: Establishes the baseline for mild nitration protocols using hydrated metal nitrates or silica supports to minimize over-nitr
-
Lund, H. (1981).[4] "Process for the production of p-nitrophenols." Canadian Patent CA1109492A.
- Context: Describes the industrial handling of phenol nitration and the importance of temperature control to avoid dinitro byproducts.
-
Jagadeesh, R. V., et al. (2008). "Highly selective nitration of phenols using dilute nitric acid."[5] Tetrahedron Letters, 49(29).
- Context: Validates the use of dilute HNO3 (rather than H2SO4 mixed acid)
-
BenchChem Technical Data. "Synthesis routes of 2,4-Difluoro-6-nitrophenol."
- Context: While discussing the isomer, this source confirms the sensitivity of difluorophenols to reaction conditions and the use of phase-transfer c
Sources
stability issues of 3,4-Difluoro-2-nitrophenol under acidic conditions
This technical guide addresses the stability, degradation mechanisms, and handling of 3,4-Difluoro-2-nitrophenol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.
Executive Summary
This compound is an electron-deficient aromatic scaffold.[1] While the phenol moiety provides some stability, the ortho-nitro effect significantly activates the fluorine atom at position 3 toward nucleophilic attack. In acidic aqueous media, this compound is susceptible to hydrolysis (defluorination) , particularly at elevated temperatures. This guide details the mechanistic causes of instability and provides validated protocols for process control.
Module 1: Chemical Stability & Degradation Mechanisms[1]
Q1: Why is this compound unstable in acidic aqueous solutions?
A: The instability arises from the specific substitution pattern on the benzene ring.
In This compound , the nitro group (
-
Position 3 (Fluorine): This fluorine is ortho to the nitro group. The inductive and resonance withdrawal of the nitro group makes the C3 carbon highly electrophilic.
-
Position 4 (Fluorine): This fluorine is meta to the nitro group and para to the hydroxyl group. The hydroxyl group (
) is an electron donor, which deactivates the C4 position.[1] -
Result: The C3-F bond is the "weak link." In the presence of water (a weak nucleophile) and acid (catalyst), the C3-F bond hydrolyzes to form 2-nitro-3,4-dihydroxybenzene (a resorcinol derivative).[1]
Q2: Does the acidity level (pH) impact the degradation rate?
A: Yes. While the compound is relatively stable in dilute acid at room temperature, strong mineral acids (e.g., 6M HCl) at reflux will accelerate the hydrolysis of the C3-fluorine. The protonation of the nitro group (though difficult) or the general acid catalysis can lower the activation energy for the nucleophilic attack by water.
Visualization: Degradation Pathway
The following diagram illustrates the selective activation of the C3-Fluorine and the resulting hydrolysis pathway.
Figure 1: Selective hydrolysis of the C3-fluorine atom activated by the ortho-nitro group.[1]
Module 2: Troubleshooting Experimental Anomalies
Scenario A: "My HPLC shows a new, early-eluting peak after acidic workup."
-
Diagnosis: This is likely the hydrolysis product (diol) .[1]
-
Reasoning: Replacing a fluorine atom with a hydroxyl group significantly increases the polarity of the molecule. On a reverse-phase C18 column, the diol will elute earlier (lower retention time) than the parent difluoro compound.
-
Solution:
-
Reduce the temperature of the acidic workup.
-
Reduce the contact time with the aqueous acid phase.
-
Validation: Check the UV spectrum of the impurity. The extra OH group often causes a bathochromic shift (red shift) compared to the parent.
-
Scenario B: "The product yield is lower than expected after scale-up."
-
Diagnosis: Thermal decomposition or "Runaway Hydrolysis."[1]
-
Reasoning: On a larger scale, heat dissipation is slower. If the reaction mixture was held at high temperature in an acidic medium for too long, the C3-F hydrolysis becomes significant.
-
Solution: Implement a Quench-Cool protocol. Rapidly cool the reaction mass to <10°C before adding acid or water.
Scenario C: "The solid product has turned dark orange/brown."
-
Diagnosis: Oxidation or Phenolate formation.[1]
-
Reasoning: Nitrophenols are light-sensitive and can darken upon surface oxidation.[1] Also, if the final wash was not sufficiently acidic, trace phenolate salts (which are deeply colored) may remain.
-
Solution:
-
Store under nitrogen in amber glass.
-
Ensure the final wash pH is <4 to keep the phenol protonated.
-
Module 3: Storage & Handling Protocols[1][2][3]
Validated Stability Test Protocol
Use this protocol to determine if your specific acidic conditions are safe for the compound.
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve 50 mg of this compound in 10 mL of the target solvent/acid mixture. | Concentration: ~5 mg/mL |
| 2.[1] Stress Condition | Heat the solution to the intended process temperature (e.g., 60°C) in a sealed vial. | Temp Control: ±1°C |
| 3. Sampling | Take 100 µL aliquots at T=0, 1h, 4h, and 24h. Quench immediately into cold acetonitrile. | Quench: Prevents further reaction.[1][2] |
| 4. Analysis | Analyze via HPLC (C18 column, Water/ACN gradient + 0.1% TFA). | Detection: UV at 254 nm & 280 nm. |
| 5.[1] Criteria | Pass: <0.5% increase in the "diol" impurity peak (RRT ~0.8). | Fail: >1.0% degradation. |
Storage Specifications
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Inert gas blanket (Argon or Nitrogen) is recommended to prevent oxidative degradation.[1]
-
Container: Amber glass (Type I) to protect from UV light.[1]
-
Shelf Life: 24 months if stored correctly.[1] Retest purity every 12 months.
References
-
BASF SE. (2026).[1] Process for the preparation of halogenated this compound and 3,4,5-trifluoro-2-nitrophenol. European Patent Application EP2025069306.[1] [1]
- Context: Describes the industrial synthesis and acidic handling conditions for this specific intermedi
-
Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]
- Context: Authoritative text on the mechanism, explaining the activation orders of ortho- vs meta-fluorine
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Fluoro-4-nitrophenol (Isomer Analog).
- Context: Provides physical property data and safety profiles for closely rel
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 2,3-Difluoro-6-nitrophenol.
- Context: Safety and handling data for the structural isomer, relevant for hazard assessment.
Sources
Validation & Comparative
Technical Guide: Analytical Method Validation for 3,4-Difluoro-2-nitrophenol
Executive Summary: The Analytical Challenge
3,4-Difluoro-2-nitrophenol (CAS: 394-41-2) is a critical fluorinated intermediate often utilized in the synthesis of antiviral and anticancer therapeutics. Its structural complexity—characterized by a phenolic hydroxyl group, a nitro group at the ortho position, and two fluorine atoms—presents unique analytical challenges.
Why Standard Methods Fail: Standard C18 RP-HPLC methods often fail to resolve this compound from its regioisomers (e.g., 4,5-difluoro-2-nitrophenol) due to identical mass-to-charge ratios and similar hydrophobicity. Furthermore, the acidity of the phenolic proton (pKa ~6–7) leads to peak tailing if pH is not strictly controlled.
This guide provides a comparative analysis of analytical techniques and details a self-validating RP-HPLC protocol designed for high-specificity isomer resolution.
Comparative Analysis: Selecting the Right Methodology
Before validation, one must select the "fit-for-purpose" method.[1] The following table compares the three primary analytical approaches for this molecule.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-MS |
| Primary Application | Purity Assay (>98%) & Isomer Quantification | Trace Impurity Profiling (<0.1%) | Residual Solvent & Volatile Impurities |
| Selectivity | High (With Phenyl/PFP phases) | Medium (Isomers have same m/z) | High (Orthogonal separation) |
| Sensitivity | Moderate (LOQ ~0.05%) | Extreme (LOQ < 1 ppm) | High |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Complex (Derivatization often required) |
| Throughput | 15–20 min/run | 3–5 min/run | 20–30 min/run |
| Cost/Run | Low | High | Moderate |
| Expert Verdict | The Gold Standard for QC release testing. | Essential for genotoxic impurity screening. | Avoid for assay due to thermal instability of nitrophenols. |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method during the drug development lifecycle.
Figure 1: Strategic decision matrix for selecting analytical methods based on data requirements.
The Validated Protocol: RP-HPLC-UV[2][3]
This protocol addresses the specific physicochemical properties of this compound.
Mechanistic Rationale[4]
-
Stationary Phase (Phenyl-Hexyl vs. C18): Standard C18 columns rely solely on hydrophobicity. However, separating the 3,4-difluoro isomer from the 4,5-difluoro impurity requires
- interactions. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column provides this secondary separation mechanism, drastically improving resolution ( ). -
Mobile Phase pH: The nitro group and fluorine atoms increase the acidity of the phenol. To prevent ionization (which causes peak broadening and retention time shifts), the mobile phase must be acidified to pH < 3.0 using Phosphoric Acid or Formic Acid.
Operating Conditions[3]
| Parameter | Specification |
| Column | Fluorophenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and kinetics) |
| Detection | UV @ 270 nm (Nitro-aromatic maximum) |
| Injection Vol | 5-10 µL |
Validation Framework (ICH Q2(R2))
To ensure this method is "fit for purpose," follow this validation workflow. This approach integrates the traditional Q2 parameters with the lifecycle management concepts of Q14.
Specificity (The Stress Test)
Objective: Prove the method can distinguish the analyte from isomers and degradation products.
-
Protocol: Inject a mixture of this compound and its likely regioisomer (e.g., 4,5-Difluoro-2-nitrophenol).
-
Acceptance Criteria: Resolution (
) between isomers must be . Peak purity index (via PDA detector) .
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show no trend.
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of standard into the sample matrix (triplicate at 80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD
.
Robustness (Design of Experiments)
Objective: Verify reliability under normal fluctuations.
-
Variations:
-
Column Temp:
-
Flow Rate:
mL/min -
pH of Buffer:
units
-
-
Self-Validating Check: System Suitability Test (SST) must pass (Tailing factor < 1.5) under all conditions.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
Troubleshooting & Expert Tips
-
Double Peaks?
-
Cause: The pKa of the nitrophenol is close to the mobile phase pH.
-
Fix: Lower the pH of Mobile Phase A to 2.0 using Phosphate buffer. Ensure the sample diluent matches the initial gradient conditions.
-
-
Retention Time Drift?
-
Cause: Fluorinated columns are sensitive to "dewetting" if 100% aqueous phase is used.
-
Fix: Always keep at least 5-10% organic solvent in Mobile Phase A.
-
-
Carryover?
-
Cause: Nitrophenols can adsorb to metallic surfaces.
-
Fix: Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2]
-
PubChem. (n.d.). 3-Fluoro-4-nitrophenol Compound Summary. National Library of Medicine. (Used as structural proxy for physicochemical properties).
-
Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. (Reference for Phenyl/PFP column selection mechanism).
-
Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery. (Reference for resolution and efficiency parameters).
Sources
Comparative Guide: Catalytic Strategies for the Reduction of 3,4-Difluoro-2-nitrophenol
Executive Summary
Target Product: 2-Amino-3,4-difluorophenol Critical Challenge: Hydrodefluorination (HDF) side-reactions. Best-in-Class Recommendation: Sulfided Platinum on Carbon (Pt(S)/C) for heterogeneous hydrogenation; Iron/Acetic Acid for small-scale, high-fidelity chemical reduction.
Introduction: The Selectivity Paradox
The reduction of 3,4-Difluoro-2-nitrophenol is a high-stakes transformation in the synthesis of antiviral and anticancer kinase inhibitors. The molecule presents a "selectivity paradox":
-
Steric Crowding: The nitro group at the 2-position is ortho to the hydroxyl group, creating steric hindrance that demands an active catalyst.
-
Electronic Fragility: The fluorine atoms at positions 3 and 4 are susceptible to cleavage (hydrodefluorination) under the very conditions required to reduce the nitro group.
Standard Palladium (Pd/C) catalysts often fail this balance, leading to significant yields of mono-fluoro or des-fluoro byproducts, which are nearly impossible to separate downstream due to similar polarities. This guide compares the performance of three distinct catalytic systems to solve this problem.
Mechanistic Insight: The HDF Trap
Understanding the failure mode is critical for catalyst selection. The reduction proceeds via the Haber mechanism, but the electron-deficient ring (due to Fluorine) makes the C-F bond vulnerable to oxidative addition by the metal catalyst.
Diagram 1: Competitive Reaction Pathways
This diagram illustrates the divergence between the desired amine pathway and the undesired hydrodefluorination (HDF) pathway.
Figure 1: Mechanistic divergence.[1][2][3] Pd/C facilitates the red path (HDF), while Pt/C and Poisoned catalysts favor the green path (Nitro reduction).
Comparative Analysis of Catalysts
The following data summarizes representative performance metrics based on kinetic studies of ortho-halonitrophenols [1][4].
Table 1: Performance Matrix
| Catalyst System | Activity (Rate) | Selectivity (F-Retention) | Scalability | Cost Profile |
| Pd/C (5-10%) | High (< 2 hrs) | Poor (80-85%) | High | Moderate |
| Pt/C (5%) | Moderate (3-5 hrs) | Good (95-97%) | High | High |
| Sulfided Pt/C | Low-Mod (5-8 hrs) | Excellent (>99%) | High | High |
| Fe / Acetic Acid | Low (Batch) | Excellent (>99%) | Low (Waste issues) | Low |
Deep Dive:
Candidate A: Palladium on Carbon (Pd/C)[4][5][6][7]
-
The Problem: Pd is an excellent sponge for hydrogen but also highly active toward aryl-halide bonds. In the reduction of this compound, Pd/C frequently causes 10-15% defluorination.
-
Mitigation: Can be improved by adding inhibitors like Diphenylsulfide or using Vanadium-doped supports, but this adds process complexity [1].
Candidate B: Platinum on Carbon (Pt/C)
-
The Specialist: Pt is less prone to oxidative insertion into C-F bonds than Pd. It is the industry standard for halonitroarene reductions.
-
The Nuance: While better than Pd, "clean" Pt/C can still cause minor defluorination (1-3%) if the reaction runs too long or hydrogen pressure is too high [2].
Candidate C: Sulfided Platinum (Pt(S)/C) - RECOMMENDED
-
The Solution: Sulfiding the catalyst "poisons" the most active sites responsible for C-F cleavage without significantly hampering the nitro reduction.
-
Result: This catalyst consistently delivers >99% selectivity, making it the preferred choice for GMP manufacturing where impurity profiles are strictly controlled.
Detailed Experimental Protocol
Method: Selective Hydrogenation using Sulfided Pt/C. Scale: Laboratory (10g input).
Safety Pre-Requisites[6]
-
HF Warning: Even with selective catalysts, trace HF may form. Glassware etching is possible over time.
-
Pyrophoric Hazard: Dry noble metal catalysts can ignite solvent vapors.[7] Always keep the catalyst wet.[6]
Step-by-Step Workflow
-
Preparation:
-
Charge a high-pressure autoclave (Hastelloy or Glass-lined) with This compound (10.0 g, 56.5 mmol).
-
Add solvent: Methanol (100 mL). Note: Methanol is preferred over Ethanol for solubility, though Ethyl Acetate is a non-protic alternative if esterification is a concern.
-
Add Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading). Add as a water-wet slurry to prevent ignition.[6]
-
-
Reaction:
-
Purge the vessel 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar).
-
Pressurize to 5 bar (72 psi) H2.
-
Stir vigorously (800+ RPM) to overcome mass transfer limitations.
-
Heat to 40°C . Do not exceed 60°C to prevent thermal defluorination.
-
Monitor H2 uptake. Reaction typically completes in 6-8 hours.
-
-
Work-up:
-
Cool to room temperature.[8] Vent H2 and purge with Nitrogen.[6]
-
Filtration: Filter the catalyst through a Celite pad.[6] Keep the filter cake wet with water and dispose of into a dedicated noble metal waste container.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, 2-Amino-3,4-difluorophenol, is prone to oxidation (darkening) in air. Store under inert gas or use immediately in the next step.
-
Experimental Workflow Diagram
This diagram visualizes the critical control points (CCPs) in the experimental execution.
Figure 2: Operational workflow highlighting safety steps (Red) and critical process parameters (Green).
Conclusion
For the synthesis of 2-Amino-3,4-difluorophenol , the choice of catalyst is dictated by the absolute requirement to preserve the C-F bonds.
-
Avoid: Standard Pd/C (High risk of defluorination).
-
Use: Sulfided Pt/C is the superior catalytic choice, offering the best balance of rate and selectivity.
-
Alternative: If catalytic hydrogenation equipment is unavailable, Fe/Acetic Acid reduction is a robust, albeit less green, alternative that guarantees halogen retention [4].
References
-
Catalytic Hydrogenation of Nitrophenols: Title: Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.[9] Source: Royal Society of Chemistry (Catalysis Science & Technology) URL:[Link]
-
Selectivity in Halonitroarene Reduction: Title: Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Source: Dalton Transactions URL:[Link]
-
Pt vs Pd Selectivity: Title: Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Source: Max Planck Society URL:[Link]
-
Chemical Reduction Alternatives: Title: Nitro Reduction - Common Conditions (Fe/Acid vs Catalytic).[4] Source: Common Organic Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
literature review of 3,4-Difluoro-2-nitrophenol synthesis
Topic: Content Type: Publish Comparison Guide Audience: Senior Process Chemists & Drug Development Researchers[1]
Executive Summary: The Regioselectivity Paradox
The synthesis of 3,4-Difluoro-2-nitrophenol (CAS: 190312-30-2) presents a classic challenge in aromatic substitution: distinguishing between electronically similar but sterically distinct positions.[1] For pharmaceutical intermediates, where isomeric purity is paramount, the choice of synthetic route is not merely about yield—it is about the feasibility of purification.
This guide compares the two dominant methodologies:
-
Nucleophilic Aromatic Substitution (
): The hydrolysis of 2,3,4-trifluoronitrobenzene.[1][2] -
Electrophilic Aromatic Substitution (
): The direct nitration of 3,4-difluorophenol.[1]
Our Verdict: The
Comparative Analysis: Method Performance
| Feature | Method A: | Method B: Direct Nitration (Not Recommended) |
| Precursor | 2,3,4-Trifluoronitrobenzene | 3,4-Difluorophenol |
| Primary Mechanism | Nucleophilic attack ( | Electrophilic attack ( |
| Regioselectivity | Moderate (Competition between C-2 and C-4) | Poor (Favors C-6 isomer due to sterics) |
| Major Impurity | 2,3-Difluoro-4-nitrophenol (para-isomer) | 2-Nitro-4,5-difluorophenol (C-6 isomer) |
| Purification | Steam Distillation (Highly Effective) | Column Chromatography / Recrystallization (Difficult) |
| Typical Yield | 65–75% (Isolated) | 30–40% (Target Isomer) |
| Scalability | High (Batch or Continuous Flow) | Low (Exothermic/Safety concerns) |
Method A: Alkaline Hydrolysis of 2,3,4-Trifluoronitrobenzene (The Gold Standard)[1]
The Mechanistic Logic
This route relies on the strong electron-withdrawing nature of the nitro group to activate the fluorine atoms at the ortho (C-2) and para (C-4) positions toward nucleophilic attack by hydroxide ions.[1]
-
The Challenge: The nucleophile (
) can attack either C-2 (yielding the target) or C-4 (yielding the byproduct). -
The Solution: While the reaction produces a mixture, the target molecule (this compound) possesses an intramolecular hydrogen bond between the nitro and hydroxyl groups.[1] This makes it steam volatile .[1] The byproduct (para-isomer) cannot form this bond and is non-volatile.[1]
Reaction Pathway Diagram
Figure 1: Divergent pathways in the alkaline hydrolysis of 2,3,4-trifluoronitrobenzene.
Detailed Experimental Protocol
Reagents:
-
2,3,4-Trifluoronitrobenzene (1.0 eq)[1]
-
Potassium Hydroxide (KOH) (2.5 eq)[1]
-
Water (Solvent)[1]
-
Sulfuric Acid (
) (for acidification)[1][3]
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve KOH (2.5 eq) in water.
-
Note: A concentration of 15-20% w/w KOH is optimal to maintain solubility of the phenolate intermediate.[1]
-
-
Addition: Heat the alkaline solution to 60°C. Add 2,3,4-trifluoronitrobenzene dropwise.
-
Causality: Slow addition prevents thermal runaway; the reaction is exothermic.[1]
-
-
Reaction: Reflux the mixture (approx. 100°C) for 4–6 hours. Monitor by HPLC or TLC.[1]
-
Acidification: Cool the reaction mixture to 0–5°C in an ice bath. Slowly acidify with concentrated
to pH < 2.[1]-
Observation: The solution will turn from yellow/orange (phenolate) to a cloudy suspension (free phenol).[1]
-
-
Purification (The Critical Step): Perform a Steam Distillation directly on the crude acidified mixture.[1]
-
Isolation: Extract the distillate with Dichloromethane (DCM), dry over
, and concentrate in vacuo.
Expected Data:
-
Yield: 65–75%[1]
-
Purity (HPLC): >98% (Isomer free)
-
Physical State: Yellow crystalline solid or oil (mp: ~38-40°C).[1]
Method B: Direct Nitration of 3,4-Difluorophenol (The Common Pitfall)[1]
Why It Fails
Researchers often attempt this route first due to the low cost of 3,4-difluorophenol.[1] However, the directing effects work against the synthesis of the 2-nitro isomer.[1]
-
Directing Groups: The -OH group is a strong ortho, para-director.[1] The Fluorine atoms are weak ortho, para-directors.[1]
-
Steric Clash: The target position (C-2) is flanked by the -OH group and the Fluorine at C-3.[1] This "1,2,3-trisubstituted" pattern creates significant steric strain.[1]
-
The Result: The nitronium ion (
) preferentially attacks the C-6 position, which is ortho to the hydroxyl but less sterically crowded.[1] This yields 2-nitro-4,5-difluorophenol as the major product, which is structurally very similar to the target and difficult to separate.[1]
Regioselectivity Diagram
Figure 2: Steric governance in the nitration of 3,4-difluorophenol leading to unfavorable isomer distribution.
Technical Validation & Troubleshooting[1]
Self-Validating the Protocol
To ensure you have synthesized the correct isomer (Method A), utilize 1H NMR Spectroscopy .[1]
-
Target (2-nitro-3,4-difluoro): Look for the coupling constants of the aromatic protons. The proton at C-6 will show splitting from the F-5 (meta) and F-4 (para), but the key is the absence of a proton neighbor at C-5.[1]
-
Byproduct (4-nitro): The symmetry is different.[1]
-
Boiling Point Check: If your product does not steam distill, you have likely formed the para-isomer or the reaction failed.[1]
Safety Considerations
-
Nitrophenols: Potentially explosive if dried completely and heated.[1] Store as a damp solid or in solution if possible.[1]
-
Hydrofluoric Acid (HF) Risk: Under harsh hydrolysis conditions, fluoride displacement can occur.[1] Ensure glass-lined reactors are checked for etching if scaling up, though mild alkaline hydrolysis is generally compatible with borosilicate glass.[1]
References
-
Process for the preparation of 2,3-difluoro-6-nitrophenol. (Note: This patent describes the hydrolysis of 2,3,4-trifluoronitrobenzene.[1][5] While the title names the 6-nitro isomer, the chemistry described—alkaline hydrolysis of the trifluoro precursor—is the foundational method for this class of compounds).[1] Google Patents.
-
Preparation of 2-nitrophenol. (General reference for the steam distillation technique utilized to separate ortho-nitrophenols from para-isomers). PrepChem. [Link][1]
-
Regioselective nitration of phenols. (Discusses the steric challenges in direct nitration). DergiPark. [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Alkaline hydrolysis of solid 1,3,5-trichloro-2,4-dinitrobenzene (T3): kinetics, mechanism, and overlooked deprotonation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
A Researcher's Guide to the Computational Analysis of 3,4-Difluoro-2-nitrophenol: A Comparative Study
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides an in-depth computational analysis of 3,4-Difluoro-2-nitrophenol, a compound of interest in medicinal chemistry and materials science. Due to a scarcity of published experimental data for this specific isomer, this guide presents a robust, validated computational methodology. We will compare the predicted properties of this compound with experimentally determined data for structurally related isomers, thereby offering a predictive framework for its behavior and characteristics.
Introduction: The Significance of Fluorinated Nitrophenols
Nitrophenols are a class of organic compounds utilized as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides. The introduction of fluorine atoms into the aromatic ring can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. This makes fluorinated nitrophenols, such as this compound, intriguing candidates for drug design and development. A detailed analysis of their electronic and structural properties is crucial for predicting their reactivity, biological activity, and potential toxicity.
This guide will focus on 4,5-Difluoro-2-nitrophenol (CAS 55346-97-9), which is structurally analogous to this compound depending on the numbering convention of the phenyl ring. For clarity, we will proceed with the analysis of the structure where the hydroxyl group is at position 1, the nitro group at position 2, and the fluorine atoms at positions 4 and 5.
Computational Methodology: A Self-Validating System
The cornerstone of this guide is a computational protocol designed for accuracy and reliability. The chosen methodology, Density Functional Theory (DFT), is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Rationale for Method Selection
DFT, specifically with the B3LYP hybrid functional and the 6-311++G(d,p) basis set, has been shown to provide a good balance between computational cost and accuracy for predicting the properties of substituted nitrophenols.[1][2] This combination is adept at handling the electron correlation effects introduced by the nitro group and the electronegative fluorine atoms. To simulate a realistic environment, the calculations will be performed in a solvent continuum model, such as the Polarizable Continuum Model (PCM), using water as the solvent to represent a biological milieu.
Experimental Protocol: Computational Analysis Workflow
The following step-by-step methodology outlines the computational workflow for the analysis of 4,5-Difluoro-2-nitrophenol and its isomers.
-
Molecular Structure Optimization:
-
The initial 3D structure of 4,5-Difluoro-2-nitrophenol is built using a molecular editor.
-
A geometry optimization is performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) spectra.
-
-
Spectroscopic Property Prediction:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths (λmax).
-
-
Physicochemical Property Prediction:
-
pKa: The acidity of the phenolic proton is predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Diagram of the Computational Workflow:
Caption: Computational workflow for the analysis of 4,5-Difluoro-2-nitrophenol.
Comparative Analysis: Predicted vs. Experimental Data
To validate our computational approach, we will compare the predicted properties of 4,5-Difluoro-2-nitrophenol with available experimental data for closely related isomers.
Physicochemical Properties
The acidity (pKa) of a phenol is a critical parameter influencing its behavior in biological systems. The electron-withdrawing nature of the nitro and fluoro groups is expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).
| Compound | Predicted pKa | Experimental pKa |
| 4,5-Difluoro-2-nitrophenol | 5.84 [3] | Not Available |
| 2-Nitrophenol | - | 7.23[4] |
| 4-Nitrophenol | - | 7.14[4] |
| 2-Fluoro-4-nitrophenol | - | Not Available |
| 5-Fluoro-2-nitrophenol | - | Not Available |
| 2-Fluorophenol | - | 8.7[5] |
| 3-Fluorophenol | - | 9.3[5] |
| 4-Fluorophenol | - | 9.9[5] |
The predicted pKa of 5.84 for 4,5-Difluoro-2-nitrophenol suggests it is a stronger acid than both 2-nitrophenol and 4-nitrophenol.[3][4] This is consistent with the combined electron-withdrawing effects of the two fluorine atoms and the nitro group, which stabilize the phenolate anion.
Spectroscopic Properties
The predicted 1H NMR chemical shifts for 4,5-Difluoro-2-nitrophenol would be expected to show two aromatic protons. The fluorine and nitro group substitutions will influence the electronic environment of these protons, leading to distinct chemical shifts. For comparison, the experimental 1H NMR data for related compounds are presented below.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Solvent |
| 4,5-Difluoro-2-nitrophenol (Predicted) | - | - |
| 4-Fluoro-2-nitrophenol | 7.82, 7.37, 7.17 | CDCl3 |
| 5-Fluoro-2-nitrophenol | 8.17, 6.85, 6.74 | CDCl3 |
| 4-Nitrophenol | 8.14, 6.96 | DMSO-d6 |
The calculated IR spectrum of 4,5-Difluoro-2-nitrophenol is expected to exhibit characteristic vibrational bands for the O-H, N-O, and C-F bonds.
| Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| O-H stretch | ~3200-3400 | - |
| N-O asymmetric stretch | ~1520-1560 | 1520-1560 (in 2-nitrophenol)[1] |
| N-O symmetric stretch | ~1345-1385 | 1345-1385 (in 2-nitrophenol)[1] |
| C-F stretch | ~1100-1300 | - |
The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly diagnostic.[6]
The predicted UV-Vis spectrum of 4,5-Difluoro-2-nitrophenol will provide insights into its electronic transitions. Nitrophenols typically exhibit absorption maxima in the UV region.[7]
| Compound | Predicted λmax (nm) | Experimental λmax (nm) |
| 4,5-Difluoro-2-nitrophenol | - | Not Available |
| 2-Nitrophenol | - | ~350[7] |
| 4-Nitrophenol | - | ~317[8] |
| 2-Amino-4-nitrophenol | - | 224, 262, 308[9] |
The position of the absorption maximum is sensitive to the substitution pattern on the aromatic ring and the solvent environment.
Electronic Properties and Reactivity
The electronic properties of 4,5-Difluoro-2-nitrophenol, as determined by DFT calculations, provide a deeper understanding of its reactivity.
Diagram of Molecular Orbitals:
Sources
- 1. longdom.org [longdom.org]
- 2. rjpn.org [rjpn.org]
- 3. 3,4-Difluoro-6-Nitrophenol | 55346-97-9 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
A Comparative Guide to Scalable Synthesis Routes for 3,4-Difluoro-2-nitrophenol
Introduction
3,4-Difluoro-2-nitrophenol is a valuable fluorinated aromatic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal fluorine atoms and a nitro-phenol motif, makes it an important intermediate for introducing fluorine into bioactive compounds to enhance properties such as metabolic stability, binding affinity, and bioavailability. The efficient and scalable production of this intermediate is therefore of critical importance for drug development and manufacturing.
This guide provides an in-depth comparison of three distinct synthetic routes to this compound, designed for researchers, chemists, and process development professionals. Each route is evaluated based on its chemical principles, scalability, potential yield, and associated challenges. Detailed experimental protocols are provided to serve as a practical foundation for laboratory synthesis and process optimization.
Route 1: Direct Nitration of 3,4-Difluorophenol
This route represents the most direct and atom-economical approach, involving the electrophilic aromatic substitution on a commercially available starting material.
Causality and Mechanistic Rationale
The nitration of 3,4-difluorophenol is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance.[1] The fluorine atoms are deactivating via the inductive effect but are also ortho, para-directing due to resonance donation from their lone pairs.[2][3]
The directing vectors are as follows:
-
-OH group (at C1): Strongly directs to C2 and C6.
-
-F group (at C3): Weakly directs to C2 and C4 (C4 is blocked).
-
-F group (at C4): Weakly directs to C3 (blocked) and C5.
The confluence of the powerful directing effect of the hydroxyl group and the weaker effect of the C3-fluorine atom makes the C2 position the most electronically favorable site for nitration. However, the C6 and C5 positions remain susceptible to attack, which can lead to the formation of a mixture of regioisomers (this compound, 2,3-difluoro-6-nitrophenol, and 2,3-difluoro-5-nitrophenol). This lack of high regioselectivity is a significant drawback for scalability, as it necessitates challenging and costly purification steps to isolate the desired product.[4]
Workflow Diagram: Direct Nitration
Caption: Workflow for the Direct Nitration of 3,4-Difluorophenol.
Experimental Protocol (Hypothetical)
This protocol is based on general nitration procedures for phenols and has not been optimized for this specific substrate.
-
In a jacketed glass reactor, cool a mixture of concentrated sulfuric acid (3 eq.) to 0-5 °C.
-
Slowly add 3,4-difluorophenol (1 eq.) to the cooled acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 eq.) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude mixture of nitrated isomers.
-
Purify the desired this compound from its isomers using column chromatography or fractional crystallization.
Scalability Assessment
The primary barrier to scaling this route is the potential for poor regioselectivity, leading to a complex mixture of products that are difficult to separate.[5] While theoretically simple, the purification costs and yield losses associated with isolating the desired isomer make this route economically challenging for large-scale production.
Route 2: Nucleophilic Aromatic Substitution (Hydrolysis)
This route involves the synthesis of a highly activated trifluoronitrobenzene precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) with a hydroxide source.
Causality and Mechanistic Rationale
The SNAr mechanism requires a leaving group on an aromatic ring that is activated by strong electron-withdrawing groups positioned ortho and/or para to it.[6] In the proposed precursor, 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom at the C2 position is ortho to the powerful electron-withdrawing nitro group. This arrangement makes the C2 carbon highly electrophilic and susceptible to attack by a nucleophile like hydroxide (OH⁻). The fluorine atoms at C1 and C3 also contribute to the activation of the ring. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate, ultimately leading to the displacement of the C2-fluoride ion. A patent for the synthesis of the regioisomeric 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene provides a strong precedent for the feasibility and regioselectivity of this type of hydrolysis.[7]
Workflow Diagram: Nucleophilic Hydrolysis
Caption: Workflow for the Hydrolysis of 1,2,3-Trifluoro-4-nitrobenzene.
Experimental Protocol
Part A: Synthesis of 1,2,3-Trifluoro-4-nitrobenzene [8]
-
Charge a reactor with 2,3,4-trichloronitrobenzene (1 eq.), spray-dried potassium fluoride (KF, >3 eq.), and a high-boiling polar aprotic solvent such as DMSO or sulfolane.
-
Heat the mixture to 180-200 °C and maintain for several hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Purify the product by vacuum distillation to yield 1,2,3-trifluoro-4-nitrobenzene.
Part B: Hydrolysis to this compound (Adapted from[7])
-
In a reactor, prepare an aqueous solution of potassium hydroxide (KOH, 1.5-2.5 eq.).
-
Add 1,2,3-trifluoro-4-nitrobenzene (1 eq.) to the aqueous base.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2 to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or steam distillation.
Scalability Assessment
This route is highly promising for scalability. The SNAr reaction is typically clean and regioselective, minimizing the formation of hard-to-separate isomers. The starting materials, while requiring synthesis, are derived from common industrial chemicals. The use of aqueous reaction conditions for the hydrolysis step is advantageous from a cost and safety perspective. The primary challenges for scale-up include handling high-temperature reactions in the fluorination step and managing the resulting inorganic salt waste stream.
Route 3: From 3,4-Difluoroaniline via Diazotization
This classical route builds the target molecule from a difluoroaniline precursor through nitration, reduction, and subsequent diazotization-hydrolysis.
Causality and Mechanistic Rationale
This multi-step synthesis relies on well-established, robust chemical transformations.
-
Nitration of 1,2-Difluorobenzene: This initial step produces 3,4-difluoronitrobenzene with high regioselectivity, as the fluorine atoms direct the incoming nitro group primarily to the para position.[9][10]
-
Reduction to 3,4-Difluoroaniline: The nitro group is readily reduced to an amine using standard catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants.[11]
-
Nitration of 3,4-Difluoroaniline (via protected form): To introduce the second nitro group ortho to the desired phenol position, the highly activating amino group must first be protected (e.g., as an acetanilide). Nitration of the protected aniline will then direct the nitro group to the position ortho to the amine.
-
Diazotization and Hydrolysis: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[12] The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating in an aqueous acidic solution, replacing the diazonium group with a hydroxyl group and releasing nitrogen gas.[13]
Workflow Diagram: Diazotization Route
Caption: Multi-step workflow via diazotization of 3,4-Difluoro-2-nitroaniline.
Experimental Protocol (Final Steps)
This protocol focuses on the critical diazotization and hydrolysis steps, assuming the successful synthesis of the 3,4-Difluoro-2-nitroaniline precursor.
-
In a reactor suitable for low-temperature reactions, suspend 3,4-difluoro-2-nitroaniline (1 eq.) in a mixture of water and concentrated sulfuric acid (3-4 eq.).
-
Cool the suspension to 0-5 °C with vigorous stirring to form a fine slurry of the amine sulfate salt.
-
In a separate vessel, dissolve sodium nitrite (1.05 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, keeping the temperature strictly below 5 °C. The reaction is exothermic.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate reactor, bring a mixture of dilute sulfuric acid to a boil (or near boiling, ~100-120 °C).
-
Slowly add the cold diazonium salt solution to the hot acid. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, maintain the temperature for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the crude this compound by recrystallization or distillation.
Scalability Assessment
While this route involves multiple steps, each transformation is well-understood and generally high-yielding. The primary scalability challenges are:
-
Multiple steps: Each step adds to the overall process time, cost, and potential for yield loss.
-
Handling of Diazonium Salts: Diazonium salts are thermally unstable and can be explosive if isolated in a dry state.[12] For large-scale operations, this necessitates a continuous or semi-batch process where the diazonium salt is generated and consumed in situ without isolation.[14]
-
Waste Streams: The process generates significant acidic and salt-containing aqueous waste streams that require treatment.
Despite these challenges, the high selectivity of each step makes this a robust and controllable, albeit lengthy, option for scalable synthesis.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Direct Nitration | Route 2: Nucleophilic Hydrolysis | Route 3: Diazotization Route |
| Number of Steps | 1 | 2 (from trichloronitrobenzene) | 5+ (from 1,2-difluorobenzene) |
| Starting Materials | 3,4-Difluorophenol | 2,3,4-Trichloronitrobenzene, KF | 1,2-Difluorobenzene, Acetic Anhydride |
| Plausible Yield | Low to Moderate (due to isomer loss) | High | Moderate to High (cumulative over steps) |
| Purity/Purification | Poor / Challenging (Isomer separation) | Good / Straightforward (Recrystallization) | Good / Straightforward (Final step) |
| Scalability | Poor | Very Good | Good (with engineering controls) |
| Key Challenge | Poor regioselectivity | High-temperature fluorination step | Handling of unstable diazonium intermediate |
| Safety Concerns | Strong acids, exothermic reaction | High temperatures, pressure | Explosive diazonium salt hazard , strong acids |
Conclusion and Recommendation
Based on this analysis, Route 2 (Nucleophilic Aromatic Substitution) emerges as the most promising pathway for the scalable and efficient synthesis of high-purity this compound. Its primary advantages are the high regioselectivity of the key hydrolysis step, which avoids complex isomeric purifications, and the use of relatively inexpensive reagents in the final step. While it requires the synthesis of a specific trifluorinated precursor, the control and predictability of the SNAr reaction make it well-suited for industrial production.
Route 3 (Diazotization) is a viable but more complex alternative. Its multi-step nature increases production time and cost, and the handling of diazonium salts requires specialized equipment and stringent safety protocols, particularly at scale.
Route 1 (Direct Nitration) , while the most direct on paper, is the least practical for scalable synthesis due to the high likelihood of forming isomeric mixtures that are difficult and costly to separate. This route is best suited for small-scale exploratory synthesis where a mixture of isomers may be acceptable or where advanced separation techniques are readily available.
References
-
Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(41), 18609-18613.
-
Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913.
-
Hartman, W. W., & Dickey, J. B. (1933). m-Nitrophenol. Organic Syntheses, 13, 78.
-
Jackson, P. F. (1991). Process for preparing 3,4-difluoroaniline. World Intellectual Property Organization, WO1991017138A1.
-
Klahre, G., et al. (1993). Process for the preparation of 2,3-difluoro-6-nitrophenol. Canadian Patent, CA2092407A1.
-
Krasnokutskaya, E. A., et al. (2007). A Convenient and General One-Pot Iodination of Aromatic and Heterocyclic Amines. Synthesis, 2007(01), 81-84.
-
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
-
Organic Chemistry Tutor. (2020). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor Website.
-
PrepChem. (n.d.). Synthesis of 1,2,3-Trifluoro-4-nitrobenzene. PrepChem.com.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com.
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Wikipedia.
-
Zakharkin, L. I., et al. (1991). Method of 3,4-difluoroaniline synthesis. Soviet Union Patent, RU1792936C.
-
Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative Private Limited.
-
BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. BenchChem.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukessays.com [ukessays.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 8. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,4-Difluoro-2-nitrophenol: A Framework for Proactive Safety
As researchers and developers, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of molecular behavior. This guide addresses the safe handling of 3,4-Difluoro-2-nitrophenol, a compound for which specific, comprehensive safety data may not be readily available. In such cases, a proactive and conservative approach, built upon established principles of chemical safety and analogy to structurally related molecules, is not just best practice—it is essential for protecting ourselves and our colleagues.
This document moves beyond a simple checklist. It provides a logical framework for risk assessment, procedural planning, and emergency preparedness, empowering you to build a self-validating system of safety for your laboratory operations.
Hazard Assessment by Chemical Analogy
The core principle when handling a lesser-documented compound is to assess its hazards by examining well-characterized structural analogues. This compound belongs to the family of substituted nitrophenols. The parent phenol scaffold, the electron-withdrawing nitro group, and the halogen substituents all contribute to its toxicological profile.
Our assessment synthesizes data from related fluoronitrophenols and nitrophenols to establish a conservative, protective baseline. The primary hazards are consistently identified across this class as acute toxicity, irritation, and the potential for systemic effects.[1][2][3][4][5]
| Hazard Category | Anticipated Risk for this compound | Rationale from Analogous Compounds |
| Acute Oral Toxicity | Harmful to Toxic if Swallowed. | 2,3-Difluoro-6-nitrophenol and 4-Nitrophenol are classified as harmful or toxic if swallowed.[3][4] Ingestion may lead to systemic poisoning.[5] |
| Acute Dermal Toxicity | Harmful in Contact with Skin. | Dermal toxicity is a known hazard for this class.[3][4] Phenols can be readily absorbed through the skin, acting as systemic toxins.[6] |
| Acute Inhalation Toxicity | Harmful if Inhaled. | As a crystalline solid, dust inhalation is a primary exposure route.[2][7] Inhalation of nitrophenols can irritate the respiratory tract and cause systemic effects.[1][4][5] |
| Skin Corrosion/Irritation | Causes Skin Irritation. | Nearly all analogues are documented skin irritants.[1][2][4] |
| Eye Damage/Irritation | Causes Serious Eye Irritation/Damage. | Direct contact is likely to cause significant and potentially lasting eye injury.[1][2][4] |
| Systemic Effects | Potential for Methemoglobinemia. | Aromatic nitro compounds are known to interfere with the blood's oxygen-carrying capacity, leading to cyanosis (a bluish discoloration of the skin).[3][8] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness depends entirely on the implementation of higher-level engineering and administrative controls.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified Chemical Fume Hood . This is non-negotiable. The fume hood provides critical containment of hazardous dusts and potential vapors, protecting the user and the general laboratory environment.[6]
Administrative Controls: Defining Safe Practices
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP is required before work begins. This SOP must include specific steps for handling, storage, waste disposal, and emergency procedures.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be deliberate and based on the anticipated hazards. A multi-layered approach ensures comprehensive protection.
// Connections Task -> Gloves [label="Always Required"]; Task -> Splash_Risk; Task -> Weighing; Splash_Risk -> Face_Shield [label="Yes"]; Splash_Risk -> Apron [label="Yes"]; Weighing -> Respirator [label="If fume hood is inadequate\nor spill occurs"];
// Invisible edges for alignment {rank=same; Core_Eyes; Task;} Core_Body -> Core_Legs -> Core_Feet [style=invis]; } Caption: PPE selection logic based on task-specific risk assessment.
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[11] When there is a significant risk of splashing (e.g., when handling larger volumes or during transfers), a face shield must be worn over the goggles .[11][12]
-
Skin and Body Protection : A flame-resistant lab coat , fully buttoned, is required. Long pants and fully enclosed, chemically resistant shoes are essential to cover all skin.[6] For procedures with a higher splash potential, supplement with a chemically resistant apron made of materials like butyl rubber or neoprene.[6]
-
Hand Protection : Glove selection is critical. Standard disposable nitrile gloves are not recommended for prolonged contact with phenols as they offer poor resistance.[6]
-
Recommended: Use butyl rubber or neoprene gloves, which provide better protection against phenols.[6]
-
Best Practice: Double-gloving provides an additional layer of safety. This can involve wearing two pairs of the recommended gloves or a heavier-duty outer glove over a lighter inner glove.[6] Always remove and replace gloves immediately if contamination is suspected.
-
-
Respiratory Protection : When working within a certified chemical fume hood, specific respiratory protection is not typically required. However, if engineering controls are insufficient or in the event of a significant spill or aerosol-generating event, respiratory protection is necessary. A respirator with a particulate filter (e.g., N95 or a P3 filter for higher efficiency) is appropriate for dusts.[3] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance.
Operational and Disposal Plans
A safe workflow is a planned workflow. Follow these procedural steps to minimize risk.
Safe Handling and Weighing Protocol
Emergency Response Procedures
Preparedness is key to mitigating the severity of an incident. All laboratory personnel must know the location and operation of safety showers and eyewash stations.
-
Skin Exposure : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes, using a safety shower if necessary.[4][12][13] Seek immediate medical attention.[13] For phenol-type compounds, subsequent rinsing with polyethylene glycol 300 or 400 (PEG-300/400) is often recommended if available.[6][12]
-
Eye Exposure : Flush the eyes immediately at an eyewash station for at least 15-20 minutes, keeping the eyelids open.[12][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[4][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3][15] Seek immediate medical attention.
Waste Disposal and Decontamination
-
Solid & Liquid Waste : All materials contaminated with this compound, including excess reagents, solutions, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
-
Decontamination : Decontaminate all glassware and work surfaces after use. A compatible solvent (e.g., ethanol or isopropanol) followed by soap and water is a common procedure, but ensure the solvent is compatible with all materials.
By integrating this comprehensive safety framework into your laboratory's culture and procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for discovery.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE. Retrieved from [Link]
-
2 - SAFETY DATA SHEET. (2010, September 6). Retrieved from [Link]
-
Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Fluoro-2-nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001, June 11). Nitrophenols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
University of California, Santa Barbara - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
University of Kentucky - Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
University of Nevada, Reno - Environmental Health & Safety. (2025, January). Chapter 19, Chemical Hygiene Plan: Emergency Response. Retrieved from [Link]
-
University of California, San Diego - Chemical Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. chembk.com [chembk.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]
- 8. llojibwe.org [llojibwe.org]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. petrochemistry.eu [petrochemistry.eu]
- 13. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
